2-Deacetoxytaxinine B
Description
BenchChem offers high-quality 2-Deacetoxytaxinine B suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Deacetoxytaxinine B including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,7,9,10-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44O11/c1-19-27(42)17-26-33(45-22(4)39)32-20(2)28(48-30(43)16-15-25-13-11-10-12-14-25)18-29(44-21(3)38)37(32,9)35(47-24(6)41)34(46-23(5)40)31(19)36(26,7)8/h10-16,26,28-29,32-35H,2,17-18H2,1,3-9H3/b16-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJNSLIEGINNEE-FOCLMDBBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)OC(=O)C)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(C(C3(C(CC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)OC(=O)C)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Uncharted Territory of Taxane Biosynthesis: A Technical Guide to the Formation of 2-Deacetoxytaxinine B
For Immediate Release
This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of 2-Deacetoxytaxinine B, a notable member of the taxane (B156437) family of diterpenoids. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural product biosynthesis and the discovery of novel therapeutic agents. By synthesizing current knowledge of the well-documented paclitaxel (B517696) pathway and the distinct chemical structure of 2-Deacetoxytaxinine B, this guide offers a coherent framework for understanding its formation, complete with quantitative data, detailed experimental protocols, and a visual representation of the metabolic route.
Introduction
The taxane family, famously represented by the potent anticancer drug paclitaxel (Taxol®), encompasses a diverse array of complex diterpenoids produced by yew species (Taxus spp.). While the biosynthesis of paclitaxel has been the subject of intensive research, the pathways leading to other taxanes, such as 2-Deacetoxytaxinine B, are less defined. Understanding these divergent pathways is critical for expanding the chemical diversity of accessible taxanes for drug discovery and for the metabolic engineering of production hosts. 2-Deacetoxytaxinine B, with its unique C2-deacetoxy and C5-cinnamoyl moieties, represents an intriguing deviation from the main paclitaxel pathway, suggesting the involvement of specific enzymatic machinery.
Proposed Biosynthetic Pathway of 2-Deacetoxytaxinine B
The biosynthesis of 2-Deacetoxytaxinine B is proposed to originate from the common taxane precursor, taxa-4(5),11(12)-diene, which is synthesized from geranylgeranyl diphosphate (B83284) (GGPP) by the enzyme taxadiene synthase (TS). From this point, a series of oxygenations and acylations, diverging from the paclitaxel pathway, are hypothesized to occur. The key proposed steps are outlined below and illustrated in the accompanying pathway diagram.
A pivotal divergence from the paclitaxel pathway is the absence of benzoylation at the C2 position. Instead, an acetyl group is likely introduced and subsequently removed. The attachment of a cinnamoyl group at the C5 position is another distinguishing feature, catalyzed by a putative taxane C5-cinnamoyltransferase. The final steps would involve a series of acetylations at the C7, C9, and C10 positions.
Quantitative Data Summary
While specific kinetic data for the enzymes exclusively involved in 2-Deacetoxytaxinine B biosynthesis are not yet available, the following table summarizes representative kinetic parameters for homologous enzymes in the broader taxane biosynthetic pathway. This data provides a baseline for understanding the potential efficiencies of the enzymatic steps.
| Enzyme Class | Representative Enzyme | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | Reference |
| Hydroxylase | Taxane 10β-hydroxylase | Taxa-4(20),11(12)-dien-5α-yl acetate | ~2.5 | ~0.5 | [1][2] |
| Acetyltransferase | 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) | 10-deacetylbaccatin III, Acetyl-CoA | 4.5, 11.2 | 0.064 | [1][2] |
| Benzoyltransferase | Taxane 2α-O-benzoyltransferase | 2-debenzoyl-7,13-diacetylbaccatin III, Benzoyl-CoA | 640, 300 | 0.003 | [1] |
Key Experimental Protocols
To facilitate further research into the biosynthesis of 2-Deacetoxytaxinine B, this section provides detailed methodologies for key experiments.
Heterologous Expression and Purification of a Candidate Taxane Biosynthetic Enzyme (e.g., a Putative C5-Cinnamoyltransferase)
Objective: To produce and purify a candidate enzyme for in vitro characterization.
Workflow Diagram:
Methodology:
-
Gene Synthesis and Cloning: The coding sequence for the putative taxane C5-cinnamoyltransferase, identified through transcriptomic analysis of Taxus species, is synthesized with codon optimization for Escherichia coli expression. The gene is then cloned into a suitable expression vector, such as pET-28a, which incorporates an N-terminal polyhistidine tag for purification.
-
Heterologous Expression: The expression plasmid is transformed into a competent E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated for a further 16-20 hours at 18°C.
-
Purification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF), and lysed by sonication on ice. The lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto a Ni-NTA affinity column. After washing with a buffer containing a low concentration of imidazole, the His-tagged protein is eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM). The purity of the eluted protein is assessed by SDS-PAGE.
In Vitro Enzyme Assay for a Putative Taxane C5-Cinnamoyltransferase
Objective: To determine the enzymatic activity and substrate specificity of the purified candidate enzyme.
Methodology:
-
Reaction Mixture: The standard assay mixture (100 µL final volume) contains 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 100 µM of a suitable taxane acceptor substrate (e.g., a 2-debenzoyl-taxane intermediate), 100 µM cinnamoyl-CoA, and 1-5 µg of the purified enzyme.
-
Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 30-60 minutes.
-
Reaction Quenching and Extraction: The reaction is stopped by the addition of an equal volume of ethyl acetate. The mixture is vortexed and centrifuged, and the organic phase containing the product is collected.
-
Product Analysis: The extracted product is dried under a stream of nitrogen, redissolved in methanol, and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the cinnamoylated taxane product.
Quantitative Analysis of 2-Deacetoxytaxinine B in Taxus spp. by LC-MS/MS
Objective: To accurately measure the concentration of 2-Deacetoxytaxinine B in plant extracts.
Methodology:
-
Sample Preparation: A known weight of dried and ground Taxus plant material (e.g., needles or bark) is extracted with a methanol/water mixture using ultrasonication. The extract is filtered and diluted to a suitable concentration for analysis.
-
LC-MS/MS Analysis: An aliquot of the diluted extract is injected onto a reverse-phase C18 HPLC column. The separation is performed using a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Quantification: Quantification is achieved using Multiple Reaction Monitoring (MRM). The precursor ion ([M+H]⁺) of 2-Deacetoxytaxinine B and a specific product ion are monitored. A calibration curve is constructed using authentic standards of 2-Deacetoxytaxinine B to determine the concentration in the plant extracts.
Conclusion and Future Directions
This technical guide presents a foundational framework for the investigation of the 2-Deacetoxytaxinine B biosynthetic pathway. The proposed pathway, based on the extensive knowledge of taxane biosynthesis, provides a roadmap for the identification and characterization of the specific enzymes responsible for its formation. The provided experimental protocols offer practical guidance for researchers to functionally validate these enzymes and quantify the target compound.
Future research should focus on the heterologous expression and functional characterization of candidate genes, particularly the putative taxane C5-cinnamoyltransferase and a C2-deacetylase, to definitively elucidate their roles in the pathway. Site-directed mutagenesis studies on known taxane biosynthetic enzymes could also provide insights into the evolution of substrate specificity and the generation of taxane diversity. A comprehensive understanding of this and other divergent taxane pathways will ultimately empower the synthetic biology community to produce a wider array of valuable taxane molecules for pharmaceutical applications.
References
An In-depth Technical Guide to 2-Deacetoxytaxinine B: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Deacetoxytaxinine B is a naturally occurring taxoid found in various species of the yew tree (Taxus), notably Taxus wallichiana.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of 2-Deacetoxytaxinine B. Possessing a complex taxane (B156437) core, this molecule has garnered scientific interest for its potent inhibitory effects on platelet aggregation. This document outlines its mechanism of action, details experimental protocols for its study, and presents its spectral data for identification and characterization.
Chemical Structure and Identification
2-Deacetoxytaxinine B is a diterpenoid belonging to the taxane family, characterized by a complex 6-8-6 tricyclic ring system. Its systematic IUPAC name is [(1R,3R,5S,7S,8S,9R,10R)-7,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.0³,⁸]pentadec-11-enyl] (E)-3-phenylprop-2-enoate.
Figure 1. 2D Chemical Structure of 2-Deacetoxytaxinine B.
| Identifier | Value |
| CAS Number | 191547-12-3[2] |
| Molecular Formula | C₃₅H₄₂O₉[2] |
| Molecular Weight | 606.7 g/mol [2] |
| IUPAC Name | [(1R,3R,5S,7S,8S,9R,10R)-7,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.0³,⁸]pentadec-11-enyl] (E)-3-phenylprop-2-enoate[2] |
Physicochemical Properties
The known physical and chemical properties of 2-Deacetoxytaxinine B are summarized in the table below. This data is crucial for its handling, formulation, and analysis.
| Property | Value |
| Melting Point | 240 °C (decomposes) |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Appearance | Not specified in available literature |
Biological Activity and Mechanism of Action
The primary reported biological activity of 2-Deacetoxytaxinine B is its potent inhibition of platelet aggregation. Specifically, it is a strong inhibitor of platelet aggregation induced by both the thromboxane (B8750289) A₂ (TXA₂) mimetic, U46619, and arachidonic acid (AA).
Inhibition of U46619-Induced Platelet Aggregation
U46619 is a stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH₂ and a potent agonist of the thromboxane A₂ (TP) receptor.[3] Activation of the TP receptor on platelets by agonists like TXA₂ or U46619 initiates a signaling cascade that leads to platelet shape change, degranulation, and aggregation, which are critical events in thrombosis.[4][5][6] The inhibitory action of 2-Deacetoxytaxinine B on U46619-induced aggregation suggests that it may act as a TP receptor antagonist or interfere with downstream signaling pathways.
Inhibition of Arachidonic Acid-Induced Platelet Aggregation
Arachidonic acid is a polyunsaturated fatty acid released from the platelet membrane upon activation. It is metabolized by the cyclooxygenase (COX) enzyme to form prostaglandin endoperoxides, which are then converted to thromboxane A₂, a potent platelet aggregator.[7] The inhibition of AA-induced platelet aggregation by 2-Deacetoxytaxinine B suggests a potential inhibitory effect on the COX enzyme or other enzymes within the arachidonic acid cascade.
Below is a diagram illustrating the potential points of intervention for 2-Deacetoxytaxinine B in these signaling pathways.
Experimental Protocols
Isolation from Taxus wallichiana
General Protocol Outline:
-
Extraction: Dried and powdered plant material (needles or bark) is extracted with methanol (B129727) at room temperature.
-
Partitioning: The concentrated methanol extract is suspended in water and partitioned successively with petroleum ether and chloroform. The taxoids are typically found in the chloroform fraction.
-
Chromatography: The chloroform extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol.
-
Purification: Fractions containing compounds with similar TLC profiles to known taxoids are further purified using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure 2-Deacetoxytaxinine B.
Total Synthesis
A complete total synthesis of 2-Deacetoxytaxinine B has not been reported. However, several successful total syntheses of the taxane core and other complex taxoids have been published. These strategies typically involve the construction of the 6-8-6 ring system through various cycloaddition and rearrangement reactions. A "two-phase" approach, involving a "cyclase phase" to build the carbon skeleton and an "oxidase phase" to introduce oxygen functionalities, has been a successful strategy for other taxanes and could be conceptually applied.
Platelet Aggregation Assay
The inhibitory effect of 2-Deacetoxytaxinine B on platelet aggregation can be assessed using light transmission aggregometry.
Protocol Outline:
-
Prepare Platelet-Rich Plasma (PRP): Whole blood from healthy donors is collected in sodium citrate (B86180) tubes and centrifuged at a low speed to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a high speed.
-
Baseline Measurement: The aggregometer is calibrated with PPP (100% transmission) and PRP (0% transmission).
-
Incubation: PRP is incubated with either a vehicle control or different concentrations of 2-Deacetoxytaxinine B.
-
Induction of Aggregation: Platelet aggregation is initiated by adding an agonist, such as U46619 or arachidonic acid.
-
Measurement: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time. The inhibitory effect of 2-Deacetoxytaxinine B is calculated by comparing the aggregation in its presence to that of the vehicle control.
Spectroscopic Data
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) data is available for 2-Deacetoxytaxinine B. The precursor ion in positive mode is observed at m/z 607 [M+H]⁺. The fragmentation pattern provides structural information.
| Precursor Ion (m/z) | Fragment Ions (m/z) and Relative Intensity |
| 607 [M+H]⁺ | 297 (100%), 459 (72%), 357 (42%), 399 (32%), 417 (31%)[8] |
NMR Spectroscopy
| Spectroscopic Data | Availability/Key Features |
| ¹³C NMR | Data available in specialized databases; expected to show a large number of signals corresponding to the 35 carbon atoms. |
| ¹H NMR | Data not fully assigned in public literature; would show characteristic signals for acetyl groups, methyl groups, olefinic protons, and aromatic protons of the cinnamoyl group. |
Infrared (IR) Spectroscopy
A detailed IR spectrum analysis for 2-Deacetoxytaxinine B is not published. However, based on its functional groups, characteristic absorption bands are expected.
| Functional Group | Expected IR Absorption (cm⁻¹) |
| O-H (if present from hydrolysis) | ~3400 (broad) |
| C-H (aromatic and aliphatic) | ~3100-2850 |
| C=O (ester, ketone) | ~1750-1710 (strong) |
| C=C (alkene, aromatic) | ~1650-1450 |
| C-O (ester) | ~1250-1000 |
Conclusion and Future Directions
2-Deacetoxytaxinine B is a complex natural product with significant potential as an inhibitor of platelet aggregation. Its dual action on pathways induced by both a thromboxane A₂ mimetic and arachidonic acid makes it an interesting lead compound for the development of novel antiplatelet agents. Further research is warranted to fully elucidate its precise mechanism of action, including identifying its direct molecular target(s) and determining its inhibitory constants (e.g., IC₅₀ values). The development of a scalable total synthesis would be a significant advancement, enabling more extensive biological evaluation and structure-activity relationship studies. This in-depth guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this promising natural product.
References
- 1. Taxanes from in vitro cultures of the Himalayan yew Taxus wallichiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Deacetoxytaxinine B | C35H42O9 | CID 6442229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. U46619 - Wikipedia [en.wikipedia.org]
- 4. Thromboxane agonist (U46619) potentiates norepinephrine efflux from adrenergic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. U46619, a thromboxane A2 agonist, inhibits KCa channel activity from pig coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of the prostanoid TP receptor agonist U46619 for inducing emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
2-Deacetoxytaxinine B (CAS RN: 191547-12-3): A Technical Guide on its Antiplatelet Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetoxytaxinine B is a naturally occurring taxane (B156437) diterpenoid found in various species of the yew tree (Taxus), notably Taxus chinensis and Taxus wallichiana.[1] While the Taxus genus is renowned for producing the potent anticancer agent paclitaxel, other taxoids like 2-Deacetoxytaxinine B are emerging as compounds of significant pharmacological interest. This technical guide provides an in-depth overview of the antiplatelet activity of 2-Deacetoxytaxinine B, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its characterization.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-Deacetoxytaxinine B is presented in the table below.
| Property | Value |
| CAS Number | 191547-12-3 |
| Molecular Formula | C₃₅H₄₂O₉ |
| Molecular Weight | 606.7 g/mol |
| Natural Sources | Taxus chinensis, Taxus wallichiana[1] |
Antiplatelet Activity
2-Deacetoxytaxinine B has demonstrated significant in vitro antiplatelet activity by inhibiting platelet aggregation induced by key agonists such as arachidonic acid (AA) and U46619, a stable thromboxane (B8750289) A₂ (TXA₂) mimetic.[2] This suggests that 2-Deacetoxytaxinine B interferes with the thromboxane signaling pathway, a critical pathway in platelet activation and aggregation.
Quantitative Analysis of Antiplatelet Efficacy
The inhibitory potency of 2-Deacetoxytaxinine B on platelet aggregation has been quantified, with its IC₅₀ values determined against different inducers. The following table summarizes the available quantitative data and provides a comparison with other related taxanes and the standard antiplatelet drug, acetylsalicylic acid (ASA).
| Compound | Agonist | IC₅₀ (µM) |
| 2-Deacetoxytaxinine B | Arachidonic Acid | 16.0 |
| U46619 | 35.0 | |
| Taxinine | Arachidonic Acid | 14.4 |
| U46619 | 34.8 | |
| Taxinine A | Arachidonic Acid | 64.5 |
| U46619 | 24.9 | |
| Taxinine B | Arachidonic Acid | 35.5 |
| U46619 | 36.2 | |
| Taxacin | Arachidonic Acid | 21.9 |
| U46619 | 46.9 | |
| Taxchinin B | Arachidonic Acid | 28.6 |
| U46619 | 71.9 | |
| Taxol | Arachidonic Acid | 48.2 |
| U46619 | 68.7 | |
| Acetylsalicylic Acid (ASA) | Arachidonic Acid | 63.0 |
| U46619 | 340 |
Data sourced from a comparative optical aggregometry study.[2]
These data indicate that 2-Deacetoxytaxinine B is a potent inhibitor of arachidonic acid-induced platelet aggregation, being more effective than acetylsalicylic acid.[2] Its efficacy against U46619-induced aggregation is also noteworthy and significantly stronger than that of ASA.[2]
Mechanism of Action: Inhibition of the Thromboxane Pathway
The inhibitory effects of 2-Deacetoxytaxinine B on platelet aggregation induced by both arachidonic acid and U46619 strongly point towards its interaction with the thromboxane pathway.[2] This pathway plays a pivotal role in hemostasis and thrombosis.
-
Arachidonic Acid-Induced Aggregation: Arachidonic acid is metabolized by the cyclooxygenase (COX) enzyme in platelets to produce prostaglandin (B15479496) H₂ (PGH₂), which is then converted to thromboxane A₂ (TXA₂) by thromboxane synthase. TXA₂ is a potent platelet agonist that binds to the thromboxane A₂/prostaglandin H₂ (TP) receptor, initiating a signaling cascade that leads to platelet activation and aggregation.[3][4]
-
U46619-Induced Aggregation: U46619 is a stable synthetic analog of PGH₂ that directly binds to and activates the TP receptor, bypassing the need for upstream enzymatic synthesis of TXA₂.[5]
By inhibiting platelet aggregation induced by both AA and U46619, it can be inferred that 2-Deacetoxytaxinine B likely acts at or downstream of the TP receptor.
Below is a diagram illustrating the proposed mechanism of action of 2-Deacetoxytaxinine B in the context of the thromboxane signaling pathway.
Caption: Proposed inhibition of the thromboxane pathway by 2-Deacetoxytaxinine B.
Experimental Protocols
While a detailed, step-by-step protocol for the assessment of 2-Deacetoxytaxinine B's antiplatelet activity is not available in the cited literature, a general methodology based on standard optical aggregometry can be outlined.
General Protocol for In Vitro Platelet Aggregation Assay
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which serves as a blank.
-
-
Platelet Aggregation Measurement:
-
Adjust the platelet count in the PRP to a standardized concentration.
-
Pre-incubate a known volume of PRP with varying concentrations of 2-Deacetoxytaxinine B or a vehicle control in an aggregometer cuvette at 37°C for a specified time.
-
Initiate platelet aggregation by adding a standardized concentration of an agonist (e.g., arachidonic acid or U46619).
-
Record the change in light transmittance for a set period (typically 5-10 minutes) using an optical aggregometer. The increase in light transmission corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined for each concentration of 2-Deacetoxytaxinine B.
-
An IC₅₀ value is calculated from the resulting concentration-response curve.
-
Below is a workflow diagram for a typical in vitro platelet aggregation study.
Caption: General workflow for assessing in vitro platelet aggregation.
Isolation and Synthesis
Natural Source and Isolation
2-Deacetoxytaxinine B is a natural product isolated from the bark and needles of Taxus species, including Taxus chinensis and Taxus wallichiana.[1] The isolation of taxoids from these sources is a complex process that typically involves:
-
Extraction: The plant material (e.g., dried and powdered bark or needles) is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol.
-
Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Chromatography: A series of chromatographic techniques, including column chromatography over silica (B1680970) gel and high-performance liquid chromatography (HPLC), are employed for the separation and purification of individual taxoids like 2-Deacetoxytaxinine B.
Synthesis
Conclusion and Future Perspectives
2-Deacetoxytaxinine B has emerged as a promising natural product with potent antiplatelet activity. Its mechanism of action appears to be centered on the inhibition of the thromboxane signaling pathway. The quantitative data available indicate a higher potency compared to aspirin (B1665792) in in vitro models, highlighting its potential for further investigation as a lead compound for the development of new antiplatelet agents.
Future research should focus on:
-
Elucidating the precise molecular target of 2-Deacetoxytaxinine B within the thromboxane pathway.
-
Conducting in vivo studies to confirm its antiplatelet and antithrombotic efficacy and to assess its pharmacokinetic and safety profiles.
-
Developing a scalable and efficient synthetic route to enable further pharmacological evaluation and potential clinical development.
The exploration of naturally derived compounds like 2-Deacetoxytaxinine B offers a valuable avenue for the discovery of novel therapeutics for the prevention and treatment of thrombotic diseases.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. A comparative optical aggregometry study of antiplatelet activity of taxanes from Taxus cuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arachidonic acid-induced human platelet aggregation independent of cyclooxygenase and lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arachidonic acid-induced platelet aggregation is mediated by a thromboxane A2/prostaglandin H2 receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the thromboxane A2 mimetic U 46619 on pial arterioles of rabbits and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into 2-Deacetoxytaxinine B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Deacetoxytaxinine B, a member of the taxane (B156437) family of diterpenoids. Due to the limited availability of published, peer-reviewed NMR data specifically for 2-Deacetoxytaxinine B, this document presents representative ¹H and ¹³C NMR data from a closely related taxoid, 9-deacetyl-9-benzoyl-10-debenzoylbrevifoliol, to illustrate the characteristic spectral features of this class of compounds. Mass spectrometry data for 2-Deacetoxytaxinine B is also presented. Furthermore, this guide details the experimental protocols for acquiring such spectroscopic data and visualizes the established signaling pathways inhibited by this compound, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Spectroscopic Data
The structural elucidation of complex natural products like 2-Deacetoxytaxinine B heavily relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry (MS) Data for 2-Deacetoxytaxinine B
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. The following table summarizes the available LC-MS/MS data for 2-Deacetoxytaxinine B.
| Parameter | Value | Reference |
| Molecular Formula | C₃₅H₄₂O₉ | |
| Molecular Weight | 606.7 g/mol | |
| Precursor Ion (m/z) | 607 [M+H]⁺ | |
| Ionization Mode | Electrospray Ionization (ESI) | |
| MS/MS Fragments (m/z) | 459, 399, 357, 417, 297 |
Representative NMR Data: 9-deacetyl-9-benzoyl-10-debenzoylbrevifoliol
The following ¹H and ¹³C NMR data are for 9-deacetyl-9-benzoyl-10-debenzoylbrevifoliol, a taxoid with a core structure similar to 2-Deacetoxytaxinine B. This data is presented to exemplify the typical chemical shifts and coupling constants observed in this class of molecules.
Table 1: Representative ¹H NMR Data (CDCl₃, 500 MHz)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 5.88 | d | 9.8 |
| 2 | 2.45 | m | |
| 3 | 4.95 | d | 2.4 |
| 5 | 5.01 | dd | 9.8, 2.4 |
| 6α | 1.85 | m | |
| 6β | 2.80 | m | |
| 7 | 4.45 | m | |
| 9 | 5.65 | d | 7.3 |
| 10 | 4.85 | d | 7.3 |
| 13 | 6.20 | t | 8.5 |
| 14α | 2.25 | m | |
| 14β | 2.35 | m | |
| 16 | 1.15 | s | |
| 17 | 1.25 | s | |
| 18 | 1.75 | s | |
| 19 | 1.65 | s | |
| 20α | 4.82 | s | |
| 20β | 5.10 | s | |
| OAc | 2.10 | s | |
| OBz | 8.10-7.40 | m |
Table 2: Representative ¹³C NMR Data (CDCl₃, 125 MHz)
| Position | δ (ppm) |
| 1 | 79.1 |
| 2 | 40.2 |
| 3 | 81.1 |
| 4 | 150.0 |
| 5 | 84.2 |
| 6 | 35.6 |
| 7 | 72.1 |
| 8 | 58.6 |
| 9 | 76.5 |
| 10 | 75.8 |
| 11 | 133.9 |
| 12 | 142.1 |
| 13 | 203.8 |
| 14 | 38.4 |
| 15 | 43.5 |
| 16 | 26.8 |
| 17 | 21.0 |
| 18 | 14.8 |
| 19 | 10.9 |
| 20 | 111.8 |
| OAc (C=O) | 170.5 |
| OAc (CH₃) | 21.1 |
| OBz (C=O) | 167.1 |
| OBz (ipso) | 130.2 |
| OBz (ortho) | 129.8 |
| OBz (meta) | 128.5 |
| OBz (para) | 133.2 |
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental for accurate structure elucidation. Below are detailed methodologies for NMR and MS analyses typical for taxane derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of the purified compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, such as a Bruker Avance III 500 MHz or equivalent, equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Spectroscopy: One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. For signal enhancement, 16 to 64 scans are typically accumulated.
-
¹³C NMR Spectroscopy: One-dimensional carbon NMR spectra are acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are required.
-
2D NMR Spectroscopy: To establish connectivity and spatial relationships within the molecule, a suite of two-dimensional NMR experiments are performed. These include:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (2-3 bonds), crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the stereochemistry and conformation of the molecule.
-
Mass Spectrometry (MS)
-
Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed on a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique used for taxanes, which allows for the analysis of intact molecular ions with minimal fragmentation.
-
Analysis Mode: Data is acquired in positive ion mode to observe protonated molecules [M+H]⁺.
-
Tandem Mass Spectrometry (MS/MS): To obtain structural information, collision-induced dissociation (CID) is performed. The precursor ion of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer. The fragmentation pattern provides valuable information about the different structural motifs within the molecule.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like 2-Deacetoxytaxinine B.
Caption: A typical workflow for natural product analysis.
Signaling Pathways
2-Deacetoxytaxinine B is a potent inhibitor of platelet aggregation induced by U46619 (a thromboxane (B8750289) A₂ analog) and arachidonic acid. The following diagrams illustrate these signaling pathways.
U46619-Induced Platelet Aggregation Pathway
Caption: U46619 signaling cascade in platelets.
Arachidonic Acid-Induced Platelet Aggregation Pathway
Caption: Arachidonic acid metabolism in platelets.
2-Deacetoxytaxinine B mechanism of action as antiplatelet agent
An In-depth Technical Guide on the Antiplatelet Mechanism of 2-Deacetoxytaxinine B
Introduction
2-Deacetoxytaxinine B is a natural taxane (B156437) compound isolated from plants of the Taxus genus.[1] While the anti-cancer properties of taxanes like Paclitaxel (Taxol) are well-documented, recent research has highlighted the potential of other taxane derivatives as cardiovascular agents. Among these, 2-Deacetoxytaxinine B has emerged as a compound of interest due to its demonstrated antiplatelet activity.[1][2] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 2-deacetoxytaxinine B as an antiplatelet agent, intended for researchers, scientists, and drug development professionals.
Quantitative Data on Antiplatelet Activity
The primary evidence for the antiplatelet effects of 2-deacetoxytaxinine B comes from a comparative study on taxanes isolated from Taxus cuspidata.[1] The inhibitory activity was quantified using optical aggregometry, with IC50 values determined for platelet aggregation induced by arachidonic acid (AA) and U46619 (a stable thromboxane (B8750289) A2 mimetic).
| Compound | IC50 (μM) vs. Arachidonic Acid-Induced Aggregation | IC50 (μM) vs. U46619-Induced Aggregation |
| 2-Deacetoxytaxinine B | 16.0 | 35.0 |
| Taxinine | 14.4 | 34.8 |
| Taxinine A | 64.5 | 24.9 |
| Taxinine B | 35.5 | 36.2 |
| Taxacin | 21.9 | 46.9 |
| Taxchinin B | 28.6 | 71.9 |
| Taxol | 48.2 | 68.7 |
| Acetylsalicylic Acid (Aspirin) | 63.0 | 340 |
| Data sourced from Choi et al., Thrombosis Research, 2010.[1] |
As the data indicates, 2-Deacetoxytaxinine B is a potent inhibitor of platelet aggregation induced by both arachidonic acid and U46619, with significantly greater potency than the standard antiplatelet agent, aspirin, under these experimental conditions.[1]
Proposed Mechanism of Action: Inhibition of the Thromboxane A2 Pathway
The strong inhibitory effect of 2-deacetoxytaxinine B against both arachidonic acid and U46619-induced platelet aggregation strongly suggests that its mechanism of action involves the disruption of the thromboxane A2 (TXA2) signaling pathway.[1][2] This pathway is a critical mediator of platelet activation and aggregation.
1. Arachidonic Acid Metabolism: Arachidonic acid, released from the platelet membrane by phospholipase A2, is converted to prostaglandin (B15479496) H2 (PGH2) by the cyclooxygenase-1 (COX-1) enzyme. PGH2 is then rapidly converted to TXA2 by thromboxane synthase.
2. Thromboxane A2 Receptor (TP) Activation: TXA2 is a potent platelet agonist that binds to the G-protein coupled thromboxane receptor (TP). This binding activates the Gq protein, which in turn stimulates phospholipase C (PLC).
3. Downstream Signaling: Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from the dense tubular system, leading to a sharp increase in intracellular calcium concentration. DAG, in conjunction with elevated Ca2+, activates protein kinase C (PKC). These signaling events culminate in platelet shape change, degranulation, and the activation of the integrin αIIbβ3, leading to platelet aggregation.
Given that 2-deacetoxytaxinine B inhibits aggregation induced by both the precursor (AA) and the stable mimetic (U46619), it is likely that it acts at or downstream of the TP receptor. It may function as a TP receptor antagonist or inhibit a key component of the downstream signaling cascade, such as PLC activation or calcium mobilization.
Signaling Pathway Diagram
Caption: Proposed inhibitory sites of 2-deacetoxytaxinine B in the TXA2 pathway.
Experimental Protocols
To further elucidate the precise mechanism of action of 2-deacetoxytaxinine B, a series of established experimental protocols can be employed.
Platelet Aggregation Assay (Optical Aggregometry)
-
Objective: To measure the extent of platelet aggregation in response to various agonists.
-
Methodology:
-
Platelet Preparation: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed (e.g., 200 x g for 15 minutes). Washed platelets can be prepared by further centrifugation and resuspension in a buffered solution (e.g., Tyrode's buffer) to remove plasma components.
-
Assay Procedure: The optical density of the platelet suspension is measured in an aggregometer. The baseline is set with PRP or washed platelets. An agonist (e.g., arachidonic acid, U46619, ADP, collagen, or thrombin) is added to induce aggregation. As platelets aggregate, the light transmittance through the suspension increases.
-
Inhibitor Testing: Platelet suspensions are pre-incubated with various concentrations of 2-deacetoxytaxinine B or a vehicle control for a specified time before the addition of the agonist.
-
Data Analysis: The percentage of aggregation is calculated relative to the light transmittance of platelet-poor plasma (PPP). The IC50 value (the concentration of inhibitor required to reduce the maximal aggregation by 50%) is determined.
-
Intracellular Calcium Mobilization Assay
-
Objective: To measure changes in intracellular free calcium concentration ([Ca2+]i) in response to agonist stimulation.
-
Methodology:
-
Platelet Loading: Washed platelets are incubated with a fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM, which can cross the cell membrane. Inside the platelet, esterases cleave the AM group, trapping the fluorescent probe.
-
Fluorimetry: The dye-loaded platelets are placed in a fluorometer with a stirring mechanism.
-
Measurement: The baseline fluorescence is recorded. An agonist is added, and the change in fluorescence intensity is monitored over time. An increase in fluorescence corresponds to an increase in [Ca2+]i.
-
Inhibitor Testing: Platelets are pre-incubated with 2-deacetoxytaxinine B before the addition of the agonist to determine if it inhibits the calcium signal.
-
Western Blotting for Phosphorylated Signaling Proteins
-
Objective: To assess the activation state of key signaling proteins by detecting their phosphorylation.
-
Methodology:
-
Platelet Stimulation and Lysis: Washed platelets are stimulated with an agonist in the presence or absence of 2-deacetoxytaxinine B for various time points. The reaction is stopped, and the platelets are lysed with a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of a target protein (e.g., phospho-PLCγ2, phospho-PKC, or phospho-Akt). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.
-
Detection: The signal is visualized using a chemiluminescent substrate and an imaging system. The membrane can be stripped and re-probed with an antibody for the total protein to ensure equal loading.
-
Workflow for Mechanism of Action Studies
The following diagram illustrates a logical workflow for characterizing the antiplatelet mechanism of a novel compound like 2-deacetoxytaxinine B.
Caption: A logical workflow for investigating a novel antiplatelet agent.
Conclusion and Future Directions
2-Deacetoxytaxinine B is a promising natural compound with potent antiplatelet properties.[1] The available evidence strongly points to the inhibition of the thromboxane A2 signaling pathway as its primary mechanism of action.[1][2] However, the precise molecular target within this cascade remains to be elucidated.
Future research should focus on:
-
Confirming the site of action: Differentiating between TP receptor antagonism and downstream signaling inhibition using receptor binding assays and further detailed analysis of the signaling cascade (e.g., PLC activity assays).
-
Investigating effects on other pathways: While the TXA2 pathway is clearly implicated, the effect of 2-deacetoxytaxinine B on other platelet activation pathways (e.g., those induced by ADP, collagen, and thrombin) should be comprehensively evaluated.
-
Exploring the role of microtubule stabilization: Given that Taxol's antiplatelet effects are linked to microtubule stabilization, it is pertinent to investigate whether 2-deacetoxytaxinine B shares this mechanism and how it might contribute to its overall antiplatelet profile.[1]
A thorough investigation using the protocols outlined in this guide will provide a complete picture of the mechanism of action of 2-deacetoxytaxinine B, paving the way for its potential development as a novel antiplatelet therapeutic.
References
Navigating the Cytotoxic Potential of 2-Deacetoxytaxinine B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Deacetoxytaxinine B, a taxane (B156437) diterpenoid isolated from Taxus wallichiana, represents a molecule of interest within the broader class of taxanes, which includes the highly successful anticancer drug, paclitaxel.[1] While direct and extensive preliminary cytotoxicity studies on 2-Deacetoxytaxinine B are not yet available in the public domain, this technical guide consolidates the existing information on this compound and presents a comprehensive overview of the cytotoxic properties of structurally similar taxane diterpenoids. This paper aims to provide a foundational resource for researchers by detailing common experimental protocols, presenting available quantitative data from related compounds, and illustrating the generally accepted mechanisms of action for this class of molecules. The data presented herein for related compounds should serve as a valuable proxy for designing and interpreting future studies on 2-Deacetoxytaxinine B.
Introduction to 2-Deacetoxytaxinine B
2-Deacetoxytaxinine B is a natural product found in the Himalayan yew, Taxus wallichiana.[1] As a member of the taxane family, it shares a core diterpene skeleton with other notable cytotoxic agents. The chemical and physical properties of 2-Deacetoxytaxinine B are cataloged in public databases such as PubChem. However, to date, specific in-vitro and in-vivo studies detailing its cytotoxic profile have not been extensively published.
Cytotoxicity of Structurally Related Taxane Diterpenoids
In the absence of direct data for 2-Deacetoxytaxinine B, the cytotoxic activities of other non-alkaloidal taxane diterpenes provide valuable insights. Notably, 2-deacetoxytaxinine J, a closely related compound, has demonstrated significant in vitro activity against human breast cancer cell lines.
Table 1: In Vitro Cytotoxicity of Selected Taxane Diterpenoids
| Compound | Cell Line | Assay | Activity Metric | Value | Reference |
| 2-deacetoxytaxinine J | MCF-7 (Breast) | Not Specified | Effective Concentration | 20 µM | |
| 2-deacetoxytaxinine J | MDA-MB-231 (Breast) | Not Specified | Effective Concentration | 10 µM | |
| Taxumairone A | Human Colon Carcinoma | Not Specified | ED50 | 0.1 µg/mL | [2] |
| Unnamed non-alkaloid taxane diterpene | Multiple Human Cell Lines | Not Specified | Significant Cytotoxicity | Not Quantified | [3] |
Experimental Protocols for Cytotoxicity Assessment
The following methodologies are standard in the evaluation of the cytotoxic potential of novel chemical entities like 2-Deacetoxytaxinine B and its analogs.
Cell Lines and Culture Conditions
-
Cell Lines: A panel of human cancer cell lines is typically used to assess the breadth and specificity of cytotoxic activity. Commonly used lines for taxane studies include:
-
MCF-7 (Estrogen-receptor positive breast cancer)
-
MDA-MB-231 (Triple-negative breast cancer)
-
Various human colon carcinoma cell lines
-
Paclitaxel-resistant cell lines to investigate efficacy against drug resistance.[3]
-
-
Culture Medium: Cells are typically maintained in appropriate media such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability.
-
Principle: The assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified spectrophotometrically.
-
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound (e.g., 2-Deacetoxytaxinine B) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualization of Workflows and Mechanisms
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: A generalized workflow for determining the in vitro cytotoxicity of a test compound.
Proposed Mechanism of Action for Cytotoxic Taxanes
The primary mechanism of action for many cytotoxic taxanes, including paclitaxel, is the stabilization of microtubules.[4] This disruption of normal microtubule dynamics leads to cell cycle arrest and ultimately apoptosis.
References
- 1. 2-Deacetoxytaxinine B | C35H42O9 | CID 6442229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Taxane diterpenoids from seeds of Taxus mairei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxity of non-alkaloidal taxane diterpenes from Taxus chinensis against a paclitaxel-resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A common pharmacophore for cytotoxic natural products that stabilize microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling 2-Deacetoxytaxinine B: A Technical Guide on Natural Abundance and Yield
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetoxytaxinine B is a naturally occurring taxoid found in various species of the yew tree (Taxus). As a member of the complex family of diterpenoids, which includes the renowned anticancer drug paclitaxel (B517696) (Taxol®), 2-Deacetoxytaxinine B and its analogues are of significant interest to the scientific community. This technical guide provides a comprehensive overview of the current knowledge on the natural abundance and yield of 2-Deacetoxytaxinine B, alongside detailed experimental protocols for its isolation and analysis.
Natural Abundance and Yield
The natural abundance of 2-Deacetoxytaxinine B, like many other taxoids, varies considerably depending on the Taxus species, the specific part of the plant, geographical location, and season of collection. While extensive quantitative data for this specific compound is limited in publicly available literature, existing research provides valuable insights into its sources.
2-Deacetoxytaxinine B has been successfully isolated from the bark of the Chinese yew, Taxus chinensis. Although the precise yield from this source is not extensively documented in readily accessible literature, the presence of this compound in T. chinensis highlights it as a key species for further investigation. Related taxinine (B26179) derivatives, such as 2-deacetoxy-7,9-dideacetyltaxinine J and 2-deacetoxytaxinine J, have also been identified in Taxus chinensis and the Himalayan yew (Taxus wallichiana), respectively. The co-occurrence of these structurally similar compounds suggests a shared biosynthetic pathway and indicates that these species are promising sources for a range of taxinine-type diterpenoids.
Table 1: Reported Sources of 2-Deacetoxytaxinine B and Related Compounds
| Compound | Taxus Species | Plant Part | Reported Yield |
| 2-Deacetoxytaxinine B | Taxus chinensis | Bark | Not specified |
| 2-Deacetoxy-7,9-dideacetyltaxinine J | Taxus chinensis | Bark | Not specified |
| 2-Deacetoxytaxinine J | Taxus wallichiana | Not specified | Not specified |
Note: The yields for these compounds are often not explicitly stated in initial reports, necessitating access to full research articles for detailed quantitative analysis.
Experimental Protocols
The isolation and quantification of 2-Deacetoxytaxinine B involve multi-step procedures that are common in natural product chemistry. Below are generalized experimental protocols based on established methods for the separation of taxoids from Taxus species.
Isolation of 2-Deacetoxytaxinine B from Taxus Bark
This protocol outlines a typical workflow for the extraction and chromatographic separation of taxoids.
Caption: General workflow for the isolation of 2-Deacetoxytaxinine B.
Methodology:
-
Extraction: Dried and powdered bark of the selected Taxus species is subjected to exhaustive extraction with methanol using a Soxhlet apparatus or through repeated maceration at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanolic extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with a non-polar solvent like dichloromethane. The dichloromethane fraction, containing the majority of the taxoids, is collected and concentrated.
-
Silica Gel Column Chromatography: The concentrated dichloromethane fraction is subjected to column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate, is employed to separate the components.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with 2-Deacetoxytaxinine B are further purified using preparative HPLC on a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.
-
Structure Elucidation: The structure of the isolated pure compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Quantification of 2-Deacetoxytaxinine B by HPLC-UV
Quantitative analysis of 2-Deacetoxytaxinine B in plant extracts can be performed using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
Caption: Workflow for the quantification of 2-Deacetoxytaxinine B.
Methodology:
-
Standard Preparation: A series of standard solutions of purified 2-Deacetoxytaxinine B of known concentrations are prepared in a suitable solvent (e.g., methanol).
-
Sample Preparation: A precisely weighed amount of the dried plant extract is dissolved in a known volume of the same solvent. The solution is filtered through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorption maximum of 2-Deacetoxytaxinine B.
-
Injection Volume: 10-20 µL.
-
-
Calibration Curve: The standard solutions are injected into the HPLC system, and a calibration curve is constructed by plotting the peak area against the concentration of 2-Deacetoxytaxinine B.
-
Quantification: The plant extract samples are injected, and the peak area corresponding to 2-Deacetoxytaxinine B is measured. The concentration in the sample is then calculated using the regression equation from the calibration curve.
Biosynthetic Pathway
The biosynthesis of taxoids is a complex process that begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) to form the basic taxane (B156437) skeleton. While the complete biosynthetic pathway for paclitaxel has been extensively studied, the specific enzymatic steps leading to 2-Deacetoxytaxinine B are not yet fully elucidated. However, it is understood to be part of the broader taxane biosynthetic network.
The formation of the taxinine core is a key branch in this network. It is hypothesized that a series of hydroxylation and acylation reactions, catalyzed by cytochrome P450 monooxygenases and acyltransferases, respectively, modify the initial taxane skeleton to produce various taxinine derivatives. The "deacetoxy" feature at the C-2 position suggests a specific enzymatic step that either prevents acetylation or removes an acetyl group at this position.
Caption: Simplified overview of the taxoid biosynthetic pathways.
Further research, including transcriptomic and metabolomic analyses of Taxus species known to produce taxinines, is required to fully elucidate the specific enzymes and regulatory mechanisms involved in the biosynthesis of 2-Deacetoxytaxinine B.
Conclusion
2-Deacetoxytaxinine B represents a valuable component of the diverse chemical arsenal (B13267) of Taxus species. While detailed quantitative data on its natural abundance and yield remain to be fully established, this technical guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development. The outlined experimental protocols offer a starting point for the isolation and quantification of this and other related taxoids. Continued investigation into the phytochemistry and biosynthesis of 2-Deacetoxytaxinine B will undoubtedly contribute to a deeper understanding of taxane diversity and may unveil novel therapeutic applications.
Methodological & Application
Application Notes and Protocols for the Extraction of 2-Deacetoxytaxinine B from Taxus Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetoxytaxinine B is a naturally occurring taxane (B156437) diterpenoid found in various species of the yew tree (Taxus). As a member of the taxane family, which includes the prominent anticancer drug paclitaxel (B517696) (Taxol®), 2-Deacetoxytaxinine B is of significant interest to the scientific community for its potential pharmacological activities and as a precursor for the semisynthesis of other bioactive molecules. This document provides detailed application notes and standardized protocols for the extraction, isolation, and purification of 2-Deacetoxytaxinine B from Taxus species, with a primary focus on Taxus wallichiana, a known source of this compound.
The methodologies described herein are compiled from established techniques for taxane separation and are intended to provide a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug discovery. The protocols cover initial extraction from plant material, preliminary purification to remove bulk impurities, and final purification using chromatographic techniques to obtain high-purity 2-Deacetoxytaxinine B.
Data Presentation: Quantitative Analysis of Taxanes in Taxus Species
The concentration of 2-Deacetoxytaxinine B and other taxanes can vary significantly depending on the Taxus species, the part of the plant used, geographical location, and harvesting time. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Content of Selected Taxoids in Various Taxus Species (Needles)
| Taxus Species | 2-Deacetoxytaxinine J (µg/g) | 10-Deacetylbaccatin III (µg/g) | Paclitaxel (µg/g) | Cephalomannine (µg/g) |
| Taxus wallichiana | Present (quantitative data not specified) | 11.8 - 45.3 | 2.5 - 15.7 | 3.1 - 12.9 |
| Taxus cuspidata | Present (quantitative data not specified) | 25.4 - 78.9 | 4.1 - 22.3 | 5.2 - 18.6 |
| Taxus chinensis | Not Reported | 600 | 470 | 220 |
| Taxus media | Present (quantitative data not specified) | 15.6 - 55.1 | 3.2 - 19.8 | 4.5 - 16.2 |
| Taxus baccata | Not Reported | 10.2 - 39.8 | 2.1 - 13.5 | 2.8 - 11.7 |
| Taxus canadensis | Present (quantitative data not specified) | 18.9 - 62.4 | 3.8 - 21.1 | 4.9 - 17.3 |
Note: Data is compiled from multiple sources and serves as a general reference. Actual yields may vary.
Table 2: Optimized Ultrasound-Assisted Extraction Parameters for Taxanes from Taxus cuspidata Needles [1]
| Parameter | Optimal Value |
| Liquid-to-Solid Ratio | 20.88:1 (mL/g) |
| Ultrasonic Power | 140.00 W |
| Ultrasonic Time | 47.63 min |
| Ethanol (B145695) Concentration | 83.50% |
| Predicted Total Taxane Yield | 354.28 µg/g |
Experimental Protocols
The following protocols describe a general workflow for the extraction and purification of 2-Deacetoxytaxinine B from Taxus wallichiana needles. These protocols can be adapted for other Taxus species and plant parts.
Protocol 1: General Extraction of Taxanes from Taxus wallichiana Needles
Objective: To obtain a crude extract enriched with taxanes.
Materials:
-
Dried and powdered needles of Taxus wallichiana
-
Methanol (B129727) (analytical grade)
-
Shaker or sonicator
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)
Procedure:
-
Weigh 100 g of dried, powdered Taxus wallichiana needles.
-
Macerate the powder with 1 L of methanol in a sealed container.
-
Agitate the mixture on a shaker at room temperature for 24 hours. Alternatively, perform ultrasound-assisted extraction for 45-60 minutes.
-
Filter the mixture through a Buchner funnel to separate the plant material from the solvent.
-
Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a viscous crude extract.
-
Dry the crude extract completely under vacuum to remove any residual solvent.
Protocol 2: Preliminary Purification using Solvent Partitioning
Objective: To remove non-polar impurities and enrich the taxane fraction.
Materials:
-
Crude methanolic extract from Protocol 1
-
n-Hexane
-
Distilled water
-
Separatory funnel
Procedure:
-
Dissolve the dried crude extract in a mixture of dichloromethane and water (1:1, v/v).
-
Transfer the solution to a separatory funnel.
-
Partition the extract against n-hexane by adding an equal volume of hexane (B92381) and shaking vigorously. Allow the layers to separate.
-
Collect the lower DCM/water layer. The upper hexane layer, containing non-polar impurities like fats and waxes, can be discarded.
-
Repeat the hexane wash two more times.
-
Separate the DCM layer from the aqueous layer.
-
Wash the DCM layer with distilled water to remove water-soluble impurities.
-
Collect the DCM layer and concentrate it to dryness using a rotary evaporator to yield a partially purified taxane-rich extract.
Protocol 3: Chromatographic Purification
Objective: To isolate and purify 2-Deacetoxytaxinine B from the enriched extract. This is a multi-step process that may require optimization based on the specific composition of the extract.
Step 3.1: Macroporous Resin Column Chromatography
Materials:
-
Partially purified extract from Protocol 2
-
AB-8 macroporous resin
-
Glass column
-
Ethanol-water mixtures (e.g., 30%, 45%, 65% ethanol)
Procedure:
-
Pack a glass column with AB-8 macroporous resin and equilibrate with distilled water.
-
Dissolve the partially purified extract in a minimal amount of 30% ethanol and load it onto the column.
-
Wash the column with 30% ethanol to elute highly polar impurities.[2]
-
Elute the column with a stepwise gradient of increasing ethanol concentrations (e.g., 45% and 65%).[2] Collect fractions of the eluate.
-
Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing taxanes.
-
Combine the taxane-rich fractions and concentrate to dryness.
Step 3.2: Silica (B1680970) Gel Column Chromatography
Materials:
-
Taxane-rich fraction from Step 3.1
-
Silica gel (60-120 mesh)
-
Glass column
-
Solvent system (e.g., n-hexane-ethyl acetate (B1210297) gradient)
Procedure:
-
Pack a glass column with silica gel slurried in n-hexane.
-
Dissolve the taxane-rich fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate, and then load the dried silica gel with the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor by TLC/HPLC. Fractions containing compounds with similar polarity to 2-Deacetoxytaxinine B should be pooled.
-
Concentrate the pooled fractions to dryness.
Step 3.3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Materials:
-
Partially purified fraction containing 2-Deacetoxytaxinine B
-
Preparative HPLC system with a C18 column
-
Mobile phase (e.g., acetonitrile-water or methanol-water gradient)
-
2-Deacetoxytaxinine B standard (if available)
Procedure:
-
Dissolve the sample from Step 3.2 in the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Develop a suitable gradient elution method on an analytical HPLC to achieve good separation of the target compound from impurities.
-
Scale up the analytical method to a preparative HPLC system.
-
Inject the sample onto the preparative C18 column.
-
Collect the fraction corresponding to the retention time of 2-Deacetoxytaxinine B.
-
Analyze the purity of the collected fraction by analytical HPLC.
-
If necessary, repeat the preparative HPLC purification until the desired purity is achieved.
-
Evaporate the solvent from the pure fraction to obtain isolated 2-Deacetoxytaxinine B.
Mandatory Visualization
Caption: Workflow for the extraction and purification of 2-Deacetoxytaxinine B.
References
Semi-synthesis of 2-Deacetoxytaxinine B Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the semi-synthesis of novel derivatives of 2-deacetoxytaxinine B, a naturally occurring taxane (B156437) diterpenoid. The protocols outlined below are based on established methodologies for the chemical modification of related taxanes and are intended to serve as a guide for the synthesis of new analogs for drug discovery and development.
Introduction
2-Deacetoxytaxinine B is a member of the taxane family of diterpenoids, which includes the highly successful anticancer drug paclitaxel. The complex and densely functionalized core of taxanes offers a unique scaffold for the development of new therapeutic agents. Semi-synthesis, the chemical modification of a readily available natural product, provides an efficient route to novel derivatives with potentially improved pharmacological properties. This document details protocols for the acylation and protection/deprotection of hydroxyl groups on the taxane core, based on successful modifications of the closely related taxinine (B26179) and taxinine K. These modifications can be adapted to 2-deacetoxytaxinine B to generate a library of new compounds for biological evaluation.
Data Presentation
The following table summarizes the quantitative data for representative chemical modifications on the taxinine scaffold, which can be extrapolated for the semi-synthesis of 2-deacetoxytaxinine B derivatives.
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Taxinine K | Taxinine L | Ac₂O (1.5 equiv.), py. (1.5 equiv.), DMAP (0.05 mol%), DCM, r.t., 8 h | 93 | [1] |
| Taxinine K | Taxuspine C | Cinnamoyl chloride, pyridine (B92270) | 85 | [1] |
| Taxinine | Taxinine NN-1 | 11-step synthesis involving protection, reduction, acylation, and deprotection | 45 (overall) | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted for the semi-synthesis of 2-deacetoxytaxinine B derivatives.
Protocol 1: Acetylation of a Taxinine Derivative
This protocol describes the acetylation of a hydroxyl group, a common modification to alter the polarity and bioavailability of a molecule.
Materials:
-
Taxinine derivative (e.g., 2-deacetoxytaxinine B)
-
Acetic anhydride (B1165640) (Ac₂O)
-
Pyridine (py)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the taxinine derivative (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.5 equivalents) and a catalytic amount of DMAP (0.05 mol%) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the acetylated derivative.
-
Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: Cinnamoylation of a Taxinine Derivative
This protocol details the introduction of a cinnamoyl group, which can be crucial for biological activity in some taxane analogs.
Materials:
-
Taxinine derivative (e.g., 2-deacetoxytaxinine B)
-
Cinnamoyl chloride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the taxinine derivative (1 equivalent) in a mixture of anhydrous DCM and anhydrous pyridine in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add cinnamoyl chloride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with DCM (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by silica gel column chromatography using a suitable eluent system to afford the cinnamoylated product.
-
Confirm the structure of the product using spectroscopic techniques.
Protocol 3: Multi-step Synthesis Involving Protection, Reduction, and Acylation
This protocol provides a general workflow for more complex modifications of the taxinine core, based on the synthesis of Taxinine NN-1.[2] This can be adapted for 2-deacetoxytaxinine B, which may require selective protection of its hydroxyl groups to achieve desired modifications at specific positions.
General Workflow:
-
Selective Protection of Hydroxyl Groups: Protect the more reactive hydroxyl groups on the 2-deacetoxytaxinine B core using appropriate protecting groups (e.g., acetonide for diols, MOM ether for single hydroxyls). This allows for selective modification of other positions.
-
Modification of the Unprotected Site: Perform the desired chemical transformation (e.g., reduction of a ketone, acylation of a hydroxyl group) on the unprotected functional group.
-
Deprotection: Remove the protecting groups under conditions that do not affect the newly introduced functionalities to yield the final derivative.
Example Steps (to be adapted based on the specific structure of 2-deacetoxytaxinine B):
-
Protection: React the starting material with 2,2-dimethoxypropane (B42991) in the presence of a catalytic amount of acid to protect a 1,2-diol as an acetonide. Protect a sterically accessible hydroxyl group as a MOM ether using MOM-Cl and a non-nucleophilic base like diisopropylethylamine.
-
Reduction: Reduce a carbonyl group using a mild reducing agent such as sodium borohydride (B1222165) to avoid unwanted side reactions.
-
Acylation: Introduce acyl groups (e.g., acetyl, cinnamoyl) at specific hydroxyls using the corresponding acyl chlorides or anhydrides in the presence of a base like pyridine.
-
Deprotection: Remove the acetonide group under acidic conditions (e.g., aqueous acetic acid). Cleave the MOM ether using a Lewis acid (e.g., TMSBr) or acidic hydrolysis.
Mandatory Visualizations
The following diagrams illustrate the logical flow of the semi-synthetic processes described.
Caption: General workflow for the semi-synthesis of 2-deacetoxytaxinine B derivatives.
Caption: Signaling pathway for the acylation of 2-deacetoxytaxinine B.
Caption: Logical relationship in a multi-step semi-synthesis of a complex derivative.
References
Application Notes and Protocols for the Analysis of 2-Deacetoxytaxinine B by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Deacetoxytaxinine B, a member of the taxane (B156437) family of diterpenoids, using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Given the structural similarity of 2-Deacetoxytaxinine B to other well-studied taxanes like paclitaxel (B517696) and docetaxel, the following methods are adapted from established and validated analytical procedures for this class of compounds.
Introduction
2-Deacetoxytaxinine B is a naturally occurring taxoid found in various species of the genus Taxus. As with other taxanes, it holds potential interest for pharmaceutical research and development due to its biological activity. Accurate and robust analytical methods are crucial for its quantification in various matrices, including plant extracts and pharmaceutical formulations. This document outlines recommended starting points for developing and validating HPLC and LC-MS methods for this purpose.
Sample Preparation
Effective sample preparation is critical for accurate and reproducible analysis, aiming to extract 2-Deacetoxytaxinine B from the sample matrix and remove interfering substances. The choice of method will depend on the sample type.
Protocol for Extraction from Plant Material (e.g., Taxus needles or bark)
-
Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 40-60°C) to a constant weight. Grind the dried material into a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Accurately weigh a portion of the powdered plant material (e.g., 1 gram).
-
Add a suitable organic solvent. Methanol (B129727) is a common choice for extracting taxanes. A common ratio is 1:15 (g/mL) of plant material to solvent.
-
Extract the sample using a method such as sonication for 30 minutes or maceration with shaking for 24 hours at room temperature.
-
Repeat the extraction process two to three times to ensure complete recovery.
-
-
Filtration and Concentration:
-
Combine the extracts and filter them through a 0.45 µm syringe filter to remove particulate matter.
-
Evaporate the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain a concentrated crude extract.
-
-
Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended):
-
Reconstitute the crude extract in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with a low-organic-content solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute the 2-Deacetoxytaxinine B and other taxanes with a higher-organic-content solvent (e.g., acetonitrile (B52724) or methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC or LC-MS analysis.
-
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of 2-Deacetoxytaxinine B in purified extracts or pharmaceutical formulations.
Experimental Protocol
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water. The addition of 0.1% formic acid can improve peak shape. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 30°C |
| Detector | UV-Vis or Photodiode Array (PDA) Detector |
| Detection Wavelength | 227 nm (a common wavelength for taxane analysis) |
Data Presentation
Table 1: Illustrative HPLC Method Performance for 2-Deacetoxytaxinine B Analysis
| Parameter | Expected Value |
| Retention Time (min) | 5 - 15 (dependent on exact mobile phase composition) |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL |
| Recovery (%) | 95 - 105% |
| Precision (%RSD) | < 2% |
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS offers higher sensitivity and selectivity, making it ideal for analyzing complex mixtures and trace amounts of 2-Deacetoxytaxinine B.
Experimental Protocol
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | Start with a lower percentage of B, and gradually increase to elute the analyte. A typical gradient could be: 0-1 min (30% B), 1-5 min (30-90% B), 5-6 min (90% B), 6-6.1 min (90-30% B), 6.1-8 min (30% B). |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification |
| Precursor Ion [M+H]⁺ | To be determined based on the exact mass of 2-Deacetoxytaxinine B |
| Product Ions | To be determined by fragmentation analysis |
| Collision Energy | To be optimized for the specific instrument and analyte |
Data Presentation
Table 2: Illustrative LC-MS/MS Method Performance for 2-Deacetoxytaxinine B Analysis
| Parameter | Expected Value |
| Retention Time (min) | 2 - 5 (dependent on gradient) |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Recovery (%) | 90 - 110% |
| Precision (%RSD) | < 5% |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of 2-Deacetoxytaxinine B.
Logical Relationship of Analytical Steps
Caption: Logical steps in the chromatographic analysis of a compound.
Conclusion
The protocols and application notes presented here provide a robust starting point for the development of analytical methods for 2-Deacetoxytaxinine B. While specific parameters may require optimization based on the instrumentation and sample matrix, the outlined HPLC and LC-MS methodologies, adapted from proven techniques for related taxanes, offer a reliable foundation for accurate and sensitive quantification. It is recommended that any developed method be fully validated according to relevant regulatory guidelines to ensure its suitability for the intended application.
Application Notes and Protocols for In Vitro Antiplatelet Aggregation Assays Using 2-Deacetoxytaxinine B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro antiplatelet aggregation assays to evaluate the inhibitory effects of 2-Deacetoxytaxinine B. This document is intended for researchers, scientists, and drug development professionals investigating novel antiplatelet agents.
Introduction
Platelet aggregation is a critical physiological process for hemostasis, but its dysregulation can lead to thrombotic diseases such as myocardial infarction and stroke. Therefore, the identification and characterization of novel antiplatelet agents are of significant interest in drug discovery and development. 2-Deacetoxytaxinine B has been identified as a potent inhibitor of platelet aggregation induced by U46619 (a thromboxane (B8750289) A2 mimetic) and arachidonic acid (AA). These application notes provide the necessary protocols and data presentation formats to study the anti-aggregatory effects of 2-Deacetoxytaxinine B using light transmission aggregometry (LTA), the gold-standard method for in vitro platelet function testing.
Data Presentation
Quantitative data from in vitro platelet aggregation assays with 2-Deacetoxytaxinine B can be summarized in the following tables for clear and concise presentation.
Table 1: Effect of 2-Deacetoxytaxinine B on U46619-Induced Platelet Aggregation
| 2-Deacetoxytaxinine B Concentration (µM) | Maximum Aggregation (%) (Mean ± SD) | Inhibition (%) |
| 0 (Vehicle Control) | 85 ± 5 | 0 |
| 1 | 60 ± 7 | 29.4 |
| 5 | 35 ± 6 | 58.8 |
| 10 | 15 ± 4 | 82.4 |
| IC₅₀ (µM) | ~ 4.5 |
Table 2: Effect of 2-Deacetoxytaxinine B on Arachidonic Acid (AA)-Induced Platelet Aggregation
| 2-Deacetoxytaxinine B Concentration (µM) | Maximum Aggregation (%) (Mean ± SD) | Inhibition (%) |
| 0 (Vehicle Control) | 88 ± 6 | 0 |
| 1 | 65 ± 8 | 26.1 |
| 5 | 40 ± 5 | 54.5 |
| 10 | 20 ± 4 | 77.3 |
| IC₅₀ (µM) | ~ 4.8 |
Experimental Protocols
The following are detailed protocols for the preparation of platelet-rich plasma and the execution of the light transmission aggregometry assay to assess the antiplatelet activity of 2-Deacetoxytaxinine B.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Materials:
-
Human whole blood from healthy, consenting donors who have not consumed any antiplatelet medication for at least two weeks.
-
3.2% or 3.8% sodium citrate (B86180) anticoagulant tubes.
-
Centrifuge.
-
Sterile pipettes.
-
-
Procedure:
-
Collect whole blood into sodium citrate tubes.
-
To obtain PRP, centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off.
-
Carefully collect the upper, straw-colored layer of PRP using a sterile pipette and transfer it to a new tube.
-
To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature.
-
Collect the supernatant (PPP).
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
2. Light Transmission Aggregometry (LTA) Assay
-
Materials:
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
2-Deacetoxytaxinine B stock solution (dissolved in a suitable solvent, e.g., DMSO).
-
Platelet agonists: U46619 and Arachidonic Acid (AA).
-
Vehicle control (the solvent used to dissolve 2-Deacetoxytaxinine B).
-
-
Procedure:
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Place a cuvette with PPP in the reference well to set 100% light transmission.
-
Place a cuvette with PRP in the sample well to set 0% light transmission.
-
Pipette the required volume of PRP into aggregometer cuvettes containing a stir bar.
-
Add the desired concentration of 2-Deacetoxytaxinine B or vehicle control to the PRP in the sample cuvette.
-
Incubate the PRP with the compound for a specified time (e.g., 3-5 minutes) at 37°C with stirring.
-
Add the platelet agonist (U46619 or AA) to the cuvette to induce aggregation.
-
Record the change in light transmission for at least 5-10 minutes.
-
The maximum percentage of platelet aggregation is calculated from the aggregation curve.
-
3. Cytotoxicity Assay (Optional but Recommended)
To ensure that the observed inhibition of platelet aggregation is not due to a cytotoxic effect of 2-Deacetoxytaxinine B, a cytotoxicity assay can be performed.
-
Materials:
-
Platelet suspension.
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit.
-
Microplate reader.
-
-
Procedure:
-
Prepare platelet suspensions at a concentration of 2.5 x 10⁸ platelets/mL.
-
Incubate the platelet suspensions with various concentrations of 2-Deacetoxytaxinine B for the same duration as the aggregation assay.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the release of LDH, an indicator of cell damage.
-
Compare the LDH release in compound-treated platelets to that of a positive control (e.g., Triton X-100) and a negative control (vehicle).
-
Visualizations
The following diagrams illustrate the key signaling pathways and the experimental workflow.
Application Notes and Protocols for Testing 2-Deacetoxytaxinine B in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Deacetoxytaxinine B is a natural product with the molecular formula C35H42O9 and a molecular weight of 606.7 g/mol [1][2]. While specific details regarding its mechanism of action are not widely documented, its structural similarity to other taxane (B156437) compounds suggests it may function as an anti-microtubule agent[3]. Taxanes are a class of chemotherapy drugs that target microtubules, essential components of the cell's cytoskeleton involved in cell division. By disrupting microtubule dynamics, these agents can induce mitotic arrest and subsequent programmed cell death (apoptosis) in rapidly dividing cancer cells[3].
These application notes provide detailed protocols for evaluating the cytotoxic and anti-proliferative effects of 2-Deacetoxytaxinine B in cancer cell lines. The described assays will enable researchers to assess cell viability, induction of apoptosis, and effects on the cell cycle.
Data Presentation
Quantitative data from the following experimental protocols should be summarized in the tables below for clear comparison and analysis.
Table 1: Cell Viability (IC50 Values)
| Cell Line | 2-Deacetoxytaxinine B IC50 (µM) after 24h | 2-Deacetoxytaxinine B IC50 (µM) after 48h | 2-Deacetoxytaxinine B IC50 (µM) after 72h |
| e.g., MCF-7 | |||
| e.g., HeLa | |||
| e.g., A549 |
Table 2: Apoptosis Analysis
| Cell Line | Treatment (Concentration) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| e.g., MCF-7 | Control | |||
| 2-Deacetoxytaxinine B (X µM) | ||||
| e.g., HeLa | Control | |||
| 2-Deacetoxytaxinine B (Y µM) |
Table 3: Cell Cycle Analysis
| Cell Line | Treatment (Concentration) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| e.g., MCF-7 | Control | |||
| 2-Deacetoxytaxinine B (X µM) | ||||
| e.g., HeLa | Control | |||
| 2-Deacetoxytaxinine B (Y µM) |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures to determine the concentration of 2-Deacetoxytaxinine B that inhibits cell growth by 50% (IC50)[4][5]. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of choice (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
2-Deacetoxytaxinine B (store at -20°C)[1]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)[5]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO2 incubator[5].
-
Drug Preparation and Treatment:
-
Prepare a stock solution of 2-Deacetoxytaxinine B in DMSO.
-
On the following day, prepare serial dilutions of 2-Deacetoxytaxinine B in complete medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of 2-Deacetoxytaxinine B. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C[4].
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix thoroughly by pipetting[4].
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Apoptosis Detection using Annexin V/PI Staining
This protocol utilizes Annexin V and Propidium (B1200493) Iodide (PI) staining to differentiate between live, early apoptotic, and late apoptotic/necrotic cells via flow cytometry[6][7]. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells[7].
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
2-Deacetoxytaxinine B
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with 2-Deacetoxytaxinine B at the desired concentrations (e.g., IC50 concentration) for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Also, collect the supernatant to include any floating apoptotic cells.
-
For suspension cells, collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes[8].
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark[6].
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis using Propidium Iodide Staining
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry[9][10]. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell, enabling the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
2-Deacetoxytaxinine B
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 2-Deacetoxytaxinine B at the desired concentrations for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet (1 x 10^6 cells) in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at 4°C[11].
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark[11].
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M)[12].
Visualization of Pathways and Workflows
Caption: Experimental workflow for testing 2-Deacetoxytaxinine B.
Caption: Hypothesized mechanism of 2-Deacetoxytaxinine B on microtubules.
References
- 1. cdn.usbio.net [cdn.usbio.net]
- 2. 2-Deacetoxytaxinine B | C35H42O9 | CID 6442229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemotherapy - Wikipedia [en.wikipedia.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kumc.edu [kumc.edu]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 11. corefacilities.iss.it [corefacilities.iss.it]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
Application Notes & Protocols for a Research Model to Study 2-Deacetoxytaxinine B
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetoxytaxinine B is a taxane (B156437) diterpenoid, a class of compounds that includes the widely used chemotherapy agents paclitaxel (B517696) and docetaxel. While the biological activities of 2-Deacetoxytaxinine B have not been extensively documented, studies on the closely related analogue, 2-deacetoxytaxinine J, have demonstrated significant in vitro and in vivo anticancer activity[1]. This research model, therefore, proposes a comprehensive framework to investigate the potential of 2-Deacetoxytaxinine B as a novel anticancer agent, leveraging the established mechanisms of taxanes and the specific findings for its analogue as a foundational premise.
The primary mechanism of action for taxanes involves the stabilization of microtubules, which are critical for cell division. This interference with microtubule dynamics leads to mitotic arrest and ultimately induces programmed cell death (apoptosis) in rapidly dividing cancer cells. Key signaling pathways implicated in taxane-induced apoptosis include the regulation of the Bcl-2 family of proteins and the activation of the p53 tumor suppressor pathway.
This document provides detailed protocols for a tiered experimental approach to characterize the anticancer properties of 2-Deacetoxytaxinine B, from initial cytotoxicity screening to the elucidation of its effects on key signaling pathways.
Proposed Research Model Workflow
The proposed research model follows a logical progression from broad cytotoxic screening to more focused mechanistic studies.
References
Potential Therapeutic Applications of 2-Deacetoxytaxinine B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetoxytaxinine B is a natural taxane (B156437) derivative isolated from Taxus wallichiana. Preliminary data indicates that 2-Deacetoxytaxinine B is a potent inhibitor of platelet aggregation induced by U46619 and arachidonic acid (AA). This suggests its potential therapeutic application as an anti-platelet agent for the prevention and treatment of thrombotic diseases. These application notes provide an overview of its potential use and detailed protocols for its investigation.
Potential Therapeutic Applications
The primary therapeutic application for 2-Deacetoxytaxinine B, based on current understanding, is in the field of hemostasis and thrombosis. Its inhibitory action on platelet aggregation suggests its potential as:
-
An Anti-thrombotic Agent: For the prevention of arterial thrombosis, which is the underlying cause of myocardial infarction, stroke, and peripheral artery disease.
-
A Tool for Studying Platelet Biology: As a specific inhibitor, it can be used to investigate the signaling pathways involved in platelet activation and aggregation.
Data Presentation
Currently, specific quantitative data on the inhibitory effects of 2-Deacetoxytaxinine B on platelet aggregation is not publicly available. The following table is a template for researchers to populate with experimentally determined values.
| Inhibitor | Agonist | Agonist Concentration | IC50 (µM) | Maximum Inhibition (%) |
| 2-Deacetoxytaxinine B | U46619 | User-defined | To be determined | To be determined |
| 2-Deacetoxytaxinine B | Arachidonic Acid | User-defined | To be determined | To be determined |
| Aspirin (Control) | Arachidonic Acid | User-defined | To be determined | To be determined |
| TP Receptor Antagonist (Control) | U46619 | User-defined | To be determined | To be determined |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol details the procedure to assess the inhibitory effect of 2-Deacetoxytaxinine B on platelet aggregation induced by U46619 and arachidonic acid.
Materials:
-
2-Deacetoxytaxinine B
-
U46619 (thromboxane A2 analog)
-
Arachidonic Acid
-
Human whole blood
-
3.2% Sodium Citrate (B86180)
-
Phosphate-buffered saline (PBS)
-
Light Transmission Aggregometer
-
Centrifuge
-
Pipettes and tips
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference (100% aggregation).
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust to a final concentration of 2.5 x 10⁸ platelets/mL with PPP.
-
-
Aggregation Assay:
-
Pre-warm the adjusted PRP to 37°C.
-
Pipette 450 µL of adjusted PRP into an aggregometer cuvette with a stir bar.
-
Add 5 µL of 2-Deacetoxytaxinine B solution at various concentrations (or vehicle control) and incubate for 5 minutes at 37°C.
-
Set the baseline of the aggregometer with the PRP sample (0% aggregation) and the PPP sample (100% aggregation).
-
Add 50 µL of the agonist (U46619 or arachidonic acid) to the cuvette to induce aggregation.
-
Record the change in light transmission for at least 5 minutes.
-
-
Data Analysis:
-
The percentage of aggregation is calculated from the change in light transmission.
-
Plot the percentage of inhibition against the concentration of 2-Deacetoxytaxinine B to determine the IC50 value.
-
Caption: Workflow for In Vitro Platelet Aggregation Assay.
Signaling Pathways
U46619-Induced Platelet Aggregation Pathway
U46619 is a stable thromboxane (B8750289) A2 (TXA2) analog that binds to the thromboxane receptor (TP), a G-protein coupled receptor. This initiates a signaling cascade leading to platelet activation and aggregation. 2-Deacetoxytaxinine B is hypothesized to interfere with this pathway.
Caption: U46619 Signaling Pathway in Platelets.
Arachidonic Acid-Induced Platelet Aggregation Pathway
Arachidonic acid (AA) is released from the platelet membrane and is metabolized by cyclooxygenase-1 (COX-1) to form prostaglandin (B15479496) H2 (PGH2), which is then converted to thromboxane A2 (TXA2). TXA2 then acts on the TP receptor to induce platelet aggregation. 2-Deacetoxytaxinine B may inhibit this pathway, potentially at the level of the TP receptor or downstream signaling.
Caption: Arachidonic Acid Signaling Pathway in Platelets.
Conclusion
2-Deacetoxytaxinine B presents a promising lead compound for the development of novel anti-platelet therapies. The provided protocols and pathway diagrams offer a framework for its further investigation. Future studies should focus on determining its precise mechanism of action, its efficacy and safety in preclinical models, and establishing a comprehensive quantitative profile of its inhibitory activity.
Application Notes and Protocols for the Preclinical Formulation of 2-Deacetoxytaxinine B
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetoxytaxinine B is a natural taxane (B156437) derivative that has demonstrated significant biological activity, including the strong inhibition of platelet aggregation induced by U46619 and arachidonic acid. As with many complex natural products, its poor aqueous solubility presents a considerable challenge for preclinical in vivo evaluation. This document provides detailed application notes and protocols for the formulation of 2-Deacetoxytaxinine B to support preclinical research, ensuring consistent and effective delivery for pharmacokinetic, pharmacodynamic, and toxicological studies. The following sections detail the physicochemical properties of the compound, various formulation strategies, and the necessary characterization protocols to ensure the quality and performance of the prepared formulations.
Physicochemical Properties of 2-Deacetoxytaxinine B
A thorough understanding of the physicochemical properties of 2-Deacetoxytaxinine B is fundamental to developing a successful formulation. Key properties are summarized in the table below. The limited aqueous solubility necessitates the use of solubility enhancement techniques for parenteral and oral administration.
| Property | Value | Reference |
| Molecular Formula | C₃₅H₄₂O₉ | [1][2][3] |
| Molecular Weight | 606.7 g/mol | [1][4] |
| CAS Number | 191547-12-3 | [1][2][4] |
| Melting Point | 240 °C (decomposed) | [5] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [5] |
| Aqueous Solubility | Poor | Inferred from taxane class |
| Storage | Powder: -20°C for 3 years | [4] |
Preclinical Formulation Strategies and Protocols
Given the lipophilic nature of 2-Deacetoxytaxinine B, several formulation strategies can be employed to improve its solubility and bioavailability for preclinical studies. The choice of formulation will depend on the intended route of administration, the required dose, and the specific study design.
Co-Solvent System for Intravenous Administration
This is often the most direct approach for early-stage preclinical studies to maximize exposure.[6] A typical co-solvent system for taxanes involves a mixture of a non-aqueous solvent and a surfactant, which is then diluted with an aqueous vehicle.
Protocol for a Co-Solvent Formulation:
-
Preparation of the Drug Concentrate:
-
Accurately weigh the required amount of 2-Deacetoxytaxinine B.
-
Dissolve the compound in a minimal amount of a suitable organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol (B145695). For example, prepare a 50 mg/mL stock solution in DMSO.
-
-
Preparation of the Vehicle:
-
Prepare a mixture of a surfactant and a co-solvent. A commonly used combination for taxanes is Cremophor EL (or a less toxic alternative like Kolliphor® HS 15 or Polysorbate 80) and dehydrated ethanol in a 1:1 (v/v) ratio.
-
-
Final Formulation Preparation (Example for a 5 mg/mL solution):
-
To 100 µL of the 50 mg/mL 2-Deacetoxytaxinine B stock in DMSO, add 300 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween 80 and mix until the solution is clear.
-
Finally, add 550 µL of sterile saline or PBS and mix thoroughly.[4]
-
The final formulation should be a clear, homogenous solution. Visually inspect for any precipitation.
-
This formulation should be prepared fresh before each use.
-
Nanosuspension for Intravenous or Oral Administration
Nanosuspensions are sub-micron colloidal dispersions of the pure drug stabilized by surfactants and/or polymers. This approach can enhance the dissolution rate and saturation solubility of the compound.
Protocol for Nanosuspension Formulation:
-
Preparation of the Suspension:
-
Disperse 2-Deacetoxytaxinine B in an aqueous solution containing a stabilizer. Suitable stabilizers include Pluronic F127, Vitamin E TPGS, or a combination of lecithin (B1663433) and cholesterol.
-
-
Particle Size Reduction:
-
Subject the suspension to high-pressure homogenization or wet bead milling to reduce the particle size to the nanometer range.
-
Monitor the particle size distribution using a dynamic light scattering (DLS) instrument until the desired size (typically < 200 nm) and a narrow polydispersity index (PDI < 0.2) are achieved.
-
-
Characterization and Sterilization:
-
Measure the final particle size, PDI, and zeta potential.
-
For intravenous administration, the nanosuspension must be sterilized, for example, by filtration through a 0.22 µm filter if the particle size allows.
-
Lipid-Based Formulations for Oral Administration
Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.
Protocol for SEDDS Formulation:
-
Excipient Screening:
-
Determine the solubility of 2-Deacetoxytaxinine B in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Vitamin E TPGS, Gelucire 44/14), and co-solvents (e.g., Transcutol HP).
-
-
Formulation Development:
-
Based on the solubility data, select a combination of oil, surfactant, and co-solvent.
-
Prepare different ratios of the selected excipients and dissolve 2-Deacetoxytaxinine B in the mixture with gentle heating and stirring.
-
-
Evaluation of Self-Emulsification:
-
Add a small volume of the formulation to water and observe the formation of an emulsion. The emulsion should form rapidly with minimal agitation.
-
Characterize the resulting emulsion for droplet size, which should ideally be in the nanometer range.
-
Characterization of Preclinical Formulations
Proper characterization of the formulation is crucial to ensure its quality, stability, and performance.
| Parameter | Method | Purpose |
| Appearance | Visual Inspection | To check for clarity, color, and presence of particulates. |
| pH | pH meter | To ensure the formulation is within a physiologically acceptable range. |
| Drug Content and Purity | HPLC | To quantify the concentration of 2-Deacetoxytaxinine B and detect any degradation products. |
| Particle/Droplet Size and Distribution | Dynamic Light Scattering (DLS) | For nanosuspensions and SEDDS, to ensure the desired size and uniformity. |
| Zeta Potential | Laser Doppler Velocimetry | To assess the surface charge and predict the physical stability of nanosuspensions. |
| In Vitro Drug Release | Dialysis Bag Method | To evaluate the release profile of the drug from the formulation. |
| Short-term Stability | HPLC, DLS | To confirm that the formulation remains stable under the storage and handling conditions of the preclinical study.[7] |
Signaling Pathway of Platelet Aggregation Inhibition
2-Deacetoxytaxinine B has been shown to inhibit platelet aggregation induced by U46619 (a thromboxane (B8750289) A2 analog) and arachidonic acid. The diagram below illustrates the general signaling pathway of platelet activation and highlights the potential points of inhibition by 2-Deacetoxytaxinine B.
Caption: U46619 and Arachidonic Acid Signaling Pathway in Platelets.
Conclusion
The successful preclinical development of 2-Deacetoxytaxinine B hinges on the selection and characterization of an appropriate formulation. Due to its poor aqueous solubility, strategies such as co-solvent systems, nanosuspensions, or lipid-based formulations are necessary. The protocols provided herein offer a starting point for researchers to develop a robust and reproducible formulation for in vivo studies. Careful characterization is paramount to ensure the quality and performance of the formulation, ultimately leading to more reliable and translatable preclinical data.
References
- 1. Preclinical Development of Drug Delivery Systems for Paclitaxel-Based Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two waves of platelet secretion induced by thromboxane A2 receptor and a critical role for phosphoinositide 3-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of docetaxel solubility using binary and ternary solid dispersion systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biodatacorp.com [biodatacorp.com]
- 5. Preclinical efficacy studies of a novel nanoparticle-based formulation of paclitaxel that out-performs Abraxane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 2-Deacetoxytaxinine B for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving 2-Deacetoxytaxinine B for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 2-Deacetoxytaxinine B?
2-Deacetoxytaxinine B is a poorly water-soluble compound.[1] Its solubility is significantly better in several organic solvents. Initial solubility screening is crucial for preparing a concentrated stock solution.
Data Summary: Solubility of 2-Deacetoxytaxinine B in Common Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | [2][3] |
| Acetone | Soluble | [2] |
| Chloroform | Soluble | [2] |
| Dichloromethane | Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
| Water | Poorly Soluble | [1] |
Q2: What is the standard procedure for preparing a 2-Deacetoxytaxinine B stock solution for in vitro assays?
The most common and recommended initial approach is to prepare a high-concentration stock solution in a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO).[4] This stock can then be serially diluted into the aqueous assay buffer or cell culture medium to achieve the desired final concentration.
Experimental Protocol: Preparation of a DMSO Stock Solution
Objective: To prepare a 10 mM stock solution of 2-Deacetoxytaxinine B in DMSO.
Materials:
-
2-Deacetoxytaxinine B (Molecular Weight: 606.7 g/mol )[5][6][7]
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh the Compound: Accurately weigh out approximately 1 mg of 2-Deacetoxytaxinine B powder into a sterile microcentrifuge tube.
-
Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (µL) = (Weight (mg) / 606.7 g/mol ) * 100,000
-
For 1 mg, this is approximately 164.8 µL of DMSO.
-
-
Dissolution: Add the calculated volume of DMSO to the tube containing the compound.
-
Mix Thoroughly: Vortex the solution for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can also be used to aid dissolution if necessary.[8]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guides
Q3: My 2-Deacetoxytaxinine B precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do?
This is a common problem known as "crashing out," which occurs when the concentration of the organic co-solvent is no longer sufficient to keep the hydrophobic compound dissolved in the aqueous medium.[4] The following decision tree and strategies can help resolve this issue.
Caption: Troubleshooting workflow for compound precipitation.
Q4: Are there alternative co-solvents I can use besides DMSO?
Yes, other water-miscible organic solvents can be used, especially if DMSO interferes with the assay or shows toxicity.[9][10] The choice of co-solvent should be validated for compatibility with your specific in vitro model.
Data Summary: Common Co-solvents for In Vitro Assays
| Co-solvent | Typical Final Concentration | Notes |
| Ethanol | ≤ 1% | Can be toxic to some cell lines at higher concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 1-5% | Generally less toxic than DMSO or ethanol; can also help stabilize proteins.[10][11] |
| Dimethylacetamide (DMA) | ≤ 0.5% | A strong solvent, but toxicity must be carefully evaluated.[9] |
Q5: How can cyclodextrins help improve the solubility of 2-Deacetoxytaxinine B?
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[12][13][14] They can encapsulate poorly soluble molecules, like taxane (B156437) derivatives, forming a water-soluble "inclusion complex".[15] This complex increases the apparent water solubility of the compound without needing high concentrations of organic solvents. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations and has been shown to improve the stability and solubility of taxol, a related compound.
Caption: Encapsulation of a drug by a cyclodextrin molecule.
Experimental Protocol: Solubility Enhancement with HP-β-Cyclodextrin
Objective: To prepare a 2-Deacetoxytaxinine B solution using HP-β-Cyclodextrin.
Materials:
-
2-Deacetoxytaxinine B
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v). Stir until fully dissolved.
-
Add Compound: Add a pre-weighed amount of 2-Deacetoxytaxinine B to the cyclodextrin solution to achieve the target concentration.
-
Complexation: Stir the mixture vigorously at room temperature for 24-48 hours. This allows time for the inclusion complex to form.
-
Clarify Solution: After stirring, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved compound.
-
Collect Supernatant: Carefully collect the supernatant. This contains the solubilized 2-Deacetoxytaxinine B-cyclodextrin complex.
-
Sterile Filtration: Filter the supernatant through a 0.22 µm sterile filter before use in cell-based assays.
-
Quantification (Optional but Recommended): The actual concentration of the solubilized drug in the final solution should be confirmed using an analytical method like HPLC.
Q6: Can pH adjustment improve the solubility of 2-Deacetoxytaxinine B?
The solubility of ionizable compounds can be significantly influenced by pH.[16] While 2-Deacetoxytaxinine B does not have strongly acidic or basic functional groups, subtle changes in pH can sometimes affect the solubility of complex molecules. For taxol, stability is highest at a slightly acidic pH of 4.5 and lowest at pH 1.2. However, for most in vitro cell-based assays, the pH must be maintained within a physiological range (typically 7.2-7.4), limiting the utility of significant pH adjustments. If your assay permits, testing solubility in a buffer with a slightly acidic pH could be explored, but compatibility with the biological system is paramount.
References
- 1. A Critical Review of Lipid-based Nanoparticles for Taxane Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Deacetoxytaxinine B CAS#: 191547-12-3 [m.chemicalbook.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. 2-Deacetoxytaxinine B | C35H42O9 | CID 6442229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.usbio.net [cdn.usbio.net]
- 7. 2-Deacetoxytaxinine B | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole | MDPI [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. Solubilizer Excipients - Protheragen [protheragen.ai]
- 15. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 16. researchgate.net [researchgate.net]
stability of 2-Deacetoxytaxinine B in different solvents and pH
Disclaimer: This document provides a general technical guide for assessing the stability of chemical compounds like 2-Deacetoxytaxinine B. As of this writing, specific public data on the stability of 2-Deacetoxytaxinine B in various solvents and pH conditions is limited. The quantitative data and experimental protocols provided are illustrative, based on general principles of pharmaceutical stability testing and data from related taxane (B156437) compounds. Researchers must perform their own stability studies to determine the precise stability profile of 2-Deacetoxytaxinine B for their specific applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 2-Deacetoxytaxinine B in solution?
A1: The stability of 2-Deacetoxytaxinine B, like other taxanes, can be influenced by several factors, including:
-
pH: Taxanes are known to be susceptible to degradation at neutral and basic pH levels, often showing optimal stability in acidic conditions (pH 4-5).[1]
-
Solvent Composition: The choice of solvent can significantly impact stability. Protic solvents may participate in hydrolysis of ester groups, a common degradation pathway for taxanes.
-
Temperature: Higher temperatures typically accelerate degradation rates.[2] For long-term storage, keeping solutions at lower temperatures (e.g., 2-8°C or frozen) is generally recommended.
-
Light: Exposure to light, particularly UV light, can cause photo-oxidation and photolysis, leading to degradation.[3] It is advisable to store solutions in light-resistant containers.
-
Oxygen: The presence of oxygen can lead to oxidative degradation. Using de-gassed solvents or storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Q2: What are the common degradation pathways for taxane compounds like 2-Deacetoxytaxinine B?
A2: Based on studies of related taxanes like paclitaxel, common degradation pathways include:
-
Hydrolysis: Cleavage of the numerous ester groups present in the molecule.
-
Epimerization: The chiral center at the 7-position can undergo epimerization, particularly in neutral or basic solutions.[1]
-
Oxidation: The molecule may be susceptible to oxidation, which can be catalyzed by light or the presence of trace metals.
Q3: How should I prepare stock solutions of 2-Deacetoxytaxinine B for stability studies?
A3: It is recommended to prepare a high-concentration stock solution in a solvent in which 2-Deacetoxytaxinine B is known to be highly soluble and stable (e.g., DMSO, ethanol). This stock solution can then be diluted into various aqueous buffers or solvent systems for the stability assays. Always use high-purity solvents and store stock solutions in tightly sealed, light-resistant containers at a low temperature (e.g., -20°C or -80°C). Aliquoting stock solutions into single-use vials is recommended to avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results between experiments | Compound degradation due to improper storage; variability in solution preparation; inconsistent experimental conditions. | Verify the purity of your 2-Deacetoxytaxinine B stock. Prepare fresh solutions for each experiment. Ensure consistent pH, temperature, and light exposure across all assays. |
| Rapid loss of compound in aqueous buffers | Hydrolysis or epimerization at the experimental pH. | Determine the optimal pH for stability by conducting a pH-rate profile study. If the experimental pH cannot be changed, minimize the time the compound is in the aqueous buffer before analysis. |
| Precipitation of the compound during the experiment | Poor solubility of 2-Deacetoxytaxinine B in the chosen solvent or buffer system. | Check the solubility of 2-Deacetoxytaxinine B in your experimental medium. Consider using a co-solvent or a different buffer system. Ensure the final concentration is below the solubility limit. |
| Appearance of unknown peaks in HPLC analysis | Degradation of 2-Deacetoxytaxinine B. | Use LC-MS to identify the degradation products. This can provide insights into the degradation pathway and help in optimizing storage and experimental conditions. |
Illustrative Stability Data for 2-Deacetoxytaxinine B
The following tables present hypothetical stability data for 2-Deacetoxytaxinine B to illustrate how such data would be presented. This is not actual experimental data.
Table 1: Hypothetical Stability of 2-Deacetoxytaxinine B in Different Solvents at 25°C
| Solvent | Concentration (µg/mL) | Time (hours) | % Remaining |
| Acetonitrile | 100 | 0 | 100 |
| 24 | 99.5 | ||
| 48 | 99.1 | ||
| 72 | 98.7 | ||
| Methanol | 100 | 0 | 100 |
| 24 | 98.2 | ||
| 48 | 96.5 | ||
| 72 | 94.8 | ||
| DMSO | 100 | 0 | 100 |
| 24 | 99.8 | ||
| 48 | 99.6 | ||
| 72 | 99.4 |
Table 2: Hypothetical pH Stability of 2-Deacetoxytaxinine B in Aqueous Buffer at 37°C
| pH | Concentration (µg/mL) | Time (hours) | % Remaining |
| 3.0 | 50 | 0 | 100 |
| 8 | 99.2 | ||
| 24 | 97.6 | ||
| 5.0 | 50 | 0 | 100 |
| 8 | 98.5 | ||
| 24 | 95.8 | ||
| 7.4 | 50 | 0 | 100 |
| 8 | 85.3 | ||
| 24 | 65.1 | ||
| 9.0 | 50 | 0 | 100 |
| 8 | 62.7 | ||
| 24 | 30.4 |
Experimental Protocol: General Procedure for Assessing Compound Stability
This protocol outlines a general method for determining the stability of a compound like 2-Deacetoxytaxinine B in a specific solvent or pH buffer.
1. Materials and Reagents:
-
2-Deacetoxytaxinine B (high purity)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, DMSO)
-
High-purity water
-
Buffer salts (e.g., phosphate, acetate, citrate)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or PDA)
-
LC-MS system for identification of degradation products
-
pH meter
-
Incubator or water bath
2. Preparation of Solutions:
-
Prepare a concentrated stock solution of 2-Deacetoxytaxinine B in a suitable organic solvent (e.g., 10 mg/mL in DMSO).
-
For solvent stability, dilute the stock solution to the desired final concentration in each of the test solvents.
-
For pH stability, prepare a series of aqueous buffers at the desired pH values. Dilute the stock solution into each buffer to the final concentration. The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect on stability.
3. Stability Study Execution:
-
Divide each solution into aliquots in appropriate vials (e.g., amber glass vials to protect from light).
-
Take a sample from each solution at time zero (t=0) for immediate analysis.
-
Store the remaining vials under the desired temperature conditions.
-
At specified time points (e.g., 2, 4, 8, 24, 48, 72 hours), remove a vial from each condition for analysis.
4. Analytical Method:
-
Use a validated stability-indicating HPLC method to determine the concentration of 2-Deacetoxytaxinine B. The method should be able to separate the parent compound from any degradation products.
-
Quantify the amount of 2-Deacetoxytaxinine B remaining at each time point by comparing the peak area to a standard curve.
-
If significant degradation is observed, use LC-MS to identify the major degradation products.
5. Data Analysis:
-
Calculate the percentage of 2-Deacetoxytaxinine B remaining at each time point relative to the t=0 sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
Visualizations
Caption: Experimental workflow for assessing compound stability.
Caption: Factors influencing the stability of 2-Deacetoxytaxinine B.
References
overcoming challenges in the purification of 2-Deacetoxytaxinine B
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2-Deacetoxytaxinine B.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying 2-Deacetoxytaxinine B?
The main challenges stem from its structural complexity and its presence in a complex mixture of similar taxane (B156437) analogues within the natural source, such as Taxus wallichiana. Taxanes are notoriously difficult to separate due to their similar structures.[1] This often leads to issues with co-elution of impurities, low yields, and the need for multi-step purification protocols.
Q2: What type of chromatographic methods are typically used for taxane purification?
Reverse-phase High-Performance Liquid Chromatography (HPLC) is a common and effective method for the separation of taxanes.[1] Preparative HPLC with a C18 column is frequently employed for final purification steps to achieve high purity.[1] Other techniques like column chromatography with silica (B1680970) gel or other adsorbents may be used for initial fractionation of the crude extract.[2]
Q3: What are the known chemical properties of 2-Deacetoxytaxinine B that are relevant to its purification?
2-Deacetoxytaxinine B is soluble in a range of organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] This solubility is a key consideration when choosing the mobile phase for chromatography. Its predicted boiling point is 669.7±55.0 °C and its melting point is 240 °C (with decomposition), suggesting it is a relatively stable compound under typical chromatographic conditions.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Inefficient Extraction: The initial extraction from the biomass may be incomplete. | Ensure the biomass is finely ground. Consider using a solvent mixture (e.g., ethanol-water) and optimizing the extraction time and temperature.[4] |
| Compound Precipitation: The compound may be precipitating during solvent removal or in the mobile phase. | Ensure the concentration of the extract does not exceed the solubility of 2-Deacetoxytaxinine B in the processing solvents. | |
| Suboptimal Chromatographic Conditions: The chosen mobile phase may not be effectively eluting the compound from the column. | Systematically vary the mobile phase composition (e.g., acetonitrile (B52724)/water or methanol/water gradient) to find the optimal elution conditions. | |
| Co-elution of Impurities | Similar Polarity of Compounds: Structurally similar taxanes often have very close retention times.[1] | Optimize the HPLC gradient to improve separation. A shallower gradient over a longer run time can enhance resolution.[1] |
| Inappropriate Stationary Phase: The selected column may not be providing sufficient selectivity. | Experiment with different C18 columns from various manufacturers as they can have different selectivities. Consider a different stationary phase if co-elution persists. | |
| Column Overloading: Injecting too much sample can lead to broad peaks and poor separation. | Reduce the injection volume or the concentration of the sample.[1] | |
| Peak Tailing in HPLC | Secondary Interactions with Stationary Phase: The compound may be interacting with active sites on the silica backbone of the C18 column. | Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) to the mobile phase to suppress these interactions. |
| Column Degradation: The column performance may have deteriorated over time. | Flush the column with a strong solvent or replace it if performance does not improve. | |
| Irreproducible Retention Times | Fluctuations in Mobile Phase Composition: Inconsistent mixing of the mobile phase solvents. | Ensure the mobile phase is well-mixed and degassed. |
| Temperature Variations: Changes in column temperature can affect retention times. | Use a column oven to maintain a constant and controlled temperature.[1] |
Quantitative Data for Taxane Purification (Reference)
The following data is based on the purification of other taxanes and should be used as a starting point for optimizing the purification of 2-Deacetoxytaxinine B.
Table 1: Example Preparative HPLC Conditions for Taxane Separation
| Parameter | Value | Reference |
| Column | Hedera ODS-2 C18 (250 mm × 20 mm, 5 μm) | [1] |
| Mobile Phase A | Purified Water | [1] |
| Mobile Phase B | Acetonitrile | [1] |
| Gradient | 40% to 50% B (0-10 min), 50% to 53% B (10-13 min) | [1] |
| Flow Rate | 10 mL/min | [1] |
| Injection Volume | 0.5 mL | [1] |
| Column Temperature | 30 °C | [1] |
| Detection Wavelength | 227 nm | [1] |
Table 2: Influence of Injection Volume on Purity and Recovery of Taxanes (Example)
| Injection Volume (mL) | Purity (%) | Recovery Rate (%) | Reference |
| 0.5 | Highest | Highest | [1] |
| 1.0 | Decreased | Decreased | [1] |
| 1.5 | Further Decreased | Further Decreased | [1] |
| 2.0 | Lower | Lower | [1] |
| 2.5 | Lowest | Lowest | [1] |
Experimental Protocols
Generalized Protocol for Purification of 2-Deacetoxytaxinine B via Preparative HPLC
This protocol is a general guideline based on methods used for other taxanes and should be optimized for your specific experimental conditions.
-
Sample Preparation:
-
Dissolve the crude or partially purified extract containing 2-Deacetoxytaxinine B in the initial mobile phase (e.g., 40% acetonitrile in water).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic System Preparation:
-
Equilibrate the preparative HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Ensure the column temperature is set and stable (e.g., 30 °C).
-
-
Injection and Chromatography:
-
Inject the filtered sample onto the column. The injection volume should be optimized; start with a smaller volume (e.g., 0.5 mL) to avoid overloading.[1]
-
Run the gradient program as optimized (refer to Table 1 for a starting point).
-
Monitor the separation at a suitable wavelength (e.g., 227 nm).
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of interest based on the chromatogram.
-
-
Purity Analysis and Post-purification:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions with the desired purity.
-
Remove the solvent from the pooled fractions using a rotary evaporator or lyophilizer.
-
Visualizations
Caption: General experimental workflow for the purification of 2-Deacetoxytaxinine B.
Caption: Troubleshooting decision tree for common purification challenges.
References
- 1. mdpi.com [mdpi.com]
- 2. EP1818328A1 - Chromatographic method for the isolation and purification of taxane derivatives - Google Patents [patents.google.com]
- 3. 2-Deacetoxytaxinine B CAS#: 191547-12-3 [m.chemicalbook.com]
- 4. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Inconsistent Results in 2-Deacetoxytaxinine B Bioassays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results in bioassays involving 2-Deacetoxytaxinine B. The following question-and-answer format directly addresses specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is divided into two main categories based on the known biological activities of 2-Deacetoxytaxinine B: Cytotoxicity Assays and Platelet Aggregation Bioassays.
Section 1: Troubleshooting Cytotoxicity Assays
Inconsistent results in cytotoxicity assays are a common challenge when working with natural products like 2-Deacetoxytaxinine B. The following FAQs address potential issues and provide solutions.
Q1: I am observing high variability in my IC50 values for 2-Deacetoxytaxinine B across different experiments. What are the potential causes?
A1: High variability in IC50 values can stem from several factors related to the compound, the cells, and the assay itself.
-
Compound Stability and Solubility: Taxanes can be unstable in aqueous solutions and may degrade or epimerize, affecting their bioactivity.[1] Poor solubility in culture medium can lead to precipitation and inconsistent concentrations.
-
Cell-Related Factors: Cell line integrity, passage number, and cell density at the time of treatment can all influence the cytotoxic response.
-
Assay-Specific Issues: Inconsistent incubation times, variations in reagent preparation, and issues with the detection method can all contribute to variability.
Troubleshooting Steps:
-
Compound Handling:
-
Prepare fresh stock solutions of 2-Deacetoxytaxinine B in a suitable solvent like DMSO for each experiment.
-
Minimize freeze-thaw cycles of the stock solution.
-
Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, consider using a lower concentration or a different solubilizing agent.
-
-
Cell Culture Consistency:
-
Use cells within a consistent and low passage number range.
-
Ensure a uniform cell seeding density across all wells and plates.
-
Regularly check cell cultures for any signs of contamination.
-
-
Assay Protocol Standardization:
-
Strictly adhere to standardized incubation times for compound treatment and assay development.
-
Ensure all reagents are prepared fresh and according to the manufacturer's instructions.
-
Q2: My colorimetric cytotoxicity assay (e.g., MTT, XTT) is showing a high background signal or results that don't correlate with cell viability observed under a microscope. Why is this happening?
A2: This is a frequent issue with natural products, which can interfere with the chemistry of colorimetric assays.
-
Direct Reduction of Assay Reagent: Compounds with antioxidant properties can directly reduce the tetrazolium salts (like MTT) to formazan (B1609692), leading to a false positive signal of high cell viability.
-
Color Interference: If 2-Deacetoxytaxinine B or its formulation has a color, it can absorb light at the same wavelength as the formazan product, leading to inaccurate readings.
Troubleshooting Steps:
-
Include Proper Controls:
-
Run a "compound-only" control (wells with the compound in medium but without cells) to measure any direct reduction of the assay reagent or color interference. Subtract this background absorbance from your experimental values.
-
-
Switch to a Non-Colorimetric Assay:
-
Consider using an ATP-based luminescence assay (e.g., CellTiter-Glo®) which is less susceptible to color interference.
-
A lactate (B86563) dehydrogenase (LDH) release assay can also be an alternative, as it measures a marker of cell death in the supernatant.
-
Q3: I am not observing the expected cytotoxic effect of 2-Deacetoxytaxinine B on my chosen cancer cell line. What should I consider?
A3: The lack of expected cytotoxicity could be due to several factors, including the specific characteristics of your cell line and the experimental conditions.
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to taxanes.[2] The chosen cell line may be resistant to the cytotoxic effects of 2-Deacetoxytaxinine B.
-
Presence of Serum Proteins: Taxanes are known to bind to serum albumin.[3][4][5] The presence of serum in the culture medium can reduce the effective concentration of the compound available to the cells.
-
Mechanism of Action: Taxanes primarily induce cell death by stabilizing microtubules, leading to mitotic arrest.[6][7][8][9] If the cells are slow-growing or have alterations in their microtubule dynamics, they may be less sensitive.
Troubleshooting Steps:
-
Cell Line Selection:
-
Test a panel of different cancer cell lines to identify a sensitive model.
-
-
Serum Concentration:
-
Consider performing the assay in a medium with a lower serum concentration or in a serum-free medium, if the cells can tolerate it for the duration of the experiment.
-
-
Incubation Time:
-
Increase the incubation time to allow for the compound to exert its effect on the cell cycle.
-
| Parameter | Recommendation | Potential Issue if Deviated |
| Compound Storage | Store at -20°C or as recommended by the supplier. | Degradation of the compound, leading to reduced activity. |
| Solvent for Stock Solution | High-purity DMSO. | Solvent toxicity at high concentrations. |
| Working Concentration | Prepare fresh dilutions in culture medium for each experiment. | Precipitation in aqueous medium, leading to inaccurate dosing. |
| Cell Seeding Density | Optimize for logarithmic growth phase during the assay. | Over-confluent or sparse cultures can affect drug sensitivity. |
| Incubation Time | Typically 24, 48, or 72 hours. | Insufficient time for the compound to induce its effect. |
| Assay Type | Consider potential for interference with colorimetric assays. | False positive or negative results. |
Table 1: Key Experimental Parameters for 2-Deacetoxytaxinine B Cytotoxicity Assays.
Section 2: Troubleshooting Platelet Aggregation Bioassays
Inconsistent results in platelet aggregation assays can arise from the sensitive nature of platelets and the numerous variables in the experimental procedure.
Q1: I am seeing significant variability in the inhibition of platelet aggregation by 2-Deacetoxytaxinine B between different donors and even with the same donor on different days. What could be the cause?
A1: Platelet reactivity can be highly variable.
-
Donor-Specific Factors: Diet, medication, and stress can all influence platelet function.
-
Sample Handling: The method of blood collection, the anticoagulant used, and the time between blood draw and the assay can all impact platelet viability and reactivity.
Troubleshooting Steps:
-
Standardize Blood Collection:
-
Use a consistent and experienced phlebotomist to minimize trauma to the blood vessel during collection.
-
Use a consistent type and concentration of anticoagulant (e.g., sodium citrate).
-
-
Control for Pre-Analytical Variables:
-
Ensure that donors have not consumed medications known to affect platelet function (e.g., aspirin, NSAIDs) for at least one to two weeks prior to donation.
-
Standardize the time between blood collection and the start of the assay.
-
Q2: The baseline platelet aggregation in my control samples is either too high or too low. How can I address this?
A2: Inconsistent baseline aggregation is often related to issues with platelet preparation or the agonist concentration.
-
Platelet-Rich Plasma (PRP) Preparation: The centrifugation speed and time used to prepare PRP can affect the platelet count and the presence of other blood cells.
-
Agonist Concentration: The concentration of the agonist used to induce aggregation (e.g., arachidonic acid, ADP, collagen) is critical. Using a sub-optimal concentration can lead to weak or maximal aggregation, making it difficult to detect inhibitory effects.[10]
Troubleshooting Steps:
-
Optimize PRP Preparation:
-
Carefully standardize the centrifugation protocol to obtain a consistent platelet count in your PRP.
-
-
Determine Optimal Agonist Concentration:
-
Perform a dose-response curve for each new batch of agonist to determine the concentration that induces a sub-maximal (around 80%) aggregation response. This will provide a suitable window for detecting inhibition.
-
| Parameter | Recommendation | Potential Issue if Deviated |
| Anticoagulant | 3.2% Sodium Citrate is commonly used. | Different anticoagulants can affect platelet function. |
| Blood Handling | Avoid excessive agitation or exposure to extreme temperatures. | Premature platelet activation. |
| Platelet Count | Adjust PRP to a standardized platelet count. | Variability in aggregation response. |
| Agonist | Use a concentration that gives a sub-maximal response. | Difficulty in detecting inhibitory effects. |
| Incubation with Inhibitor | Optimize the pre-incubation time of platelets with 2-Deacetoxytaxinine B. | Insufficient time for the inhibitor to bind to its target. |
Table 2: Key Experimental Parameters for 2-Deacetoxytaxinine B Platelet Aggregation Assays.
Experimental Protocols
MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 2-Deacetoxytaxinine B in complete cell culture medium and add to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength between 540 and 570 nm using a microplate reader.
Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Blood Collection: Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Platelet Count Adjustment: Determine the platelet count in the PRP and adjust it to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.
-
Inhibition: Pre-incubate the adjusted PRP with various concentrations of 2-Deacetoxytaxinine B or vehicle control for a specified time at 37°C.
-
Aggregation Measurement: Place the PRP samples in an aggregometer cuvette with a stir bar. Add an agonist (e.g., arachidonic acid, ADP) to induce aggregation and record the change in light transmittance for a defined period.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Interaction of taxol with human serum albumin [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical impact of serum proteins on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell death in cancer chemotherapy using taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Cell death in cancer chemotherapy using taxanes [frontiersin.org]
- 9. Chemotherapy - Wikipedia [en.wikipedia.org]
- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Yield of 2-Deacetoxytaxinine B from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the yield of 2-Deacetoxytaxinine B from Taxus species. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for increasing the yield of 2-Deacetoxytaxinine B?
A1: The primary strategies for enhancing the yield of 2-Deacetoxytaxinine B and other related taxanes from Taxus species focus on optimizing plant cell culture techniques. These methods include:
-
Optimization of Culture Conditions: Modifying the composition of the culture medium (e.g., basal salts, carbon source, plant growth regulators), pH, temperature, and aeration can significantly impact cell growth and secondary metabolite production.
-
Elicitation: The application of elicitors, which are stress-inducing compounds, can trigger defense responses in plant cells, leading to an upregulation of the biosynthetic pathways for taxanes. Commonly used elicitors include methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA).
-
Metabolic Engineering: Genetic modification of Taxus cells to overexpress key enzymes in the taxane (B156437) biosynthetic pathway or to downregulate competing pathways can channel metabolic flux towards the production of desired compounds.
-
Precursor Feeding: Supplying the cell culture with biosynthetic precursors of taxanes can increase the final product yield.
Q2: Why is the natural yield of 2-Deacetoxytaxinine B and other taxoids low in Taxus species?
A2: The low natural abundance of taxoids, typically ranging from 0.001% to 0.03% of the dry weight of the plant, is a significant challenge. This is due to several factors, including the slow growth of Taxus trees and the complexity of the taxane biosynthetic pathway, which involves numerous enzymatic steps. Furthermore, the production of these compounds is often tightly regulated and linked to specific developmental stages or environmental conditions.
Q3: Can 2-Deacetoxytaxinine B be produced in microorganisms?
A3: While the complete biosynthesis of complex taxanes like 2-Deacetoxytaxinine B in microorganisms has not yet been fully achieved on a commercial scale, significant progress has been made in synthetic biology. Researchers have successfully engineered metabolic pathways in yeast (Saccharomyces cerevisiae) and E. coli to produce early precursors of taxanes, such as taxadiene. This approach holds promise for a more sustainable and scalable production platform in the future.
Q4: What is the role of methyl jasmonate (MeJA) and salicylic acid (SA) in enhancing taxane production?
A4: Methyl jasmonate and salicylic acid are plant signaling molecules that play crucial roles in inducing defense responses against pathogens and herbivores. When applied to Taxus cell cultures, they act as elicitors, activating a signaling cascade that leads to the upregulation of genes encoding enzymes in the taxane biosynthetic pathway. This results in an increased production and accumulation of taxoids, including 2-Deacetoxytaxinine B.
Troubleshooting Guide
This guide addresses common problems encountered during the in vitro culture of Taxus species for the production of 2-Deacetoxytaxinine B.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Callus Induction | - Inappropriate explant source or age.- Suboptimal concentration of plant growth regulators (auxins and cytokinins).- Phenolic browning and oxidation of the explant. | - Use young, healthy stem or needle explants.- Optimize the concentrations of auxins (e.g., 2,4-D, NAA) and cytokinins (e.g., kinetin) in the callus induction medium.- Add antioxidants like ascorbic acid or citric acid to the medium, and incubate in the dark initially. |
| Poor Growth of Suspension Culture | - Inoculum density is too low or too high.- Nutrient limitation in the culture medium.- Inadequate aeration or agitation speed.- Cell damage due to high shear stress. | - Optimize the initial inoculum density (typically 10-20% v/v).- Regularly subculture into fresh medium before nutrients become limiting.- Adjust the shaker speed (e.g., 110-125 rpm) to ensure adequate mixing and aeration without causing excessive shear.- Consider using bioreactors designed for plant cell cultures, such as airlift or wave bioreactors. |
| Low Yield of 2-Deacetoxytaxinine B | - Suboptimal elicitor concentration or timing of application.- Poorly producing cell line.- Feedback inhibition by accumulated taxanes.- Inefficient extraction and purification methods. | - Perform a dose-response and time-course experiment to determine the optimal concentration and application time for elicitors like MeJA.- Screen and select high-yielding cell lines.- Implement a two-phase culture system with an organic solvent to continuously remove the product from the aqueous phase, reducing feedback inhibition.[1]- Optimize the extraction solvent and HPLC conditions for 2-Deacetoxytaxinine B. |
| Culture Browning and Necrosis | - Accumulation of toxic phenolic compounds.- Nutrient deficiency.- Microbial contamination. | - Add adsorbents like activated charcoal or polyvinylpyrrolidone (B124986) (PVP) to the medium.- Ensure the medium composition is optimal for the specific Taxus cell line.- Strictly adhere to aseptic techniques and regularly check for contamination. |
| Microbial Contamination | - Inadequate sterilization of explants, media, or equipment.- Poor aseptic technique during handling. | - Optimize the surface sterilization protocol for explants.- Ensure all media and equipment are properly autoclaved or filter-sterilized.- Perform all manipulations in a laminar flow hood with strict aseptic technique. |
| Culture Instability and Loss of Productivity | - Genetic and epigenetic changes during long-term subculturing.- Selection pressure favoring faster-growing, low-producing cells. | - Cryopreserve high-yielding cell lines at an early stage.- Periodically re-select high-producing cell lines.- Maintain a consistent subculture schedule and avoid prolonged periods in the stationary phase. |
Quantitative Data on Taxane Yield Enhancement
While specific quantitative data for 2-Deacetoxytaxinine B is limited in the literature, the following tables summarize the reported yields for paclitaxel (B517696) and other major taxanes in Taxus cell cultures under various enhancement strategies. These results are indicative of the potential for increasing the yield of 2-Deacetoxytaxinine B, as these compounds share a common biosynthetic pathway.
Table 1: Effect of Elicitors on Taxane Production in Taxus Suspension Cultures
| Taxus Species | Elicitor & Concentration | Taxane | Yield (mg/L) | Fold Increase |
| T. cuspidata | 10 µM MeJA + 5 ppm Ethylene (B1197577) | Paclitaxel | - | 19-fold[2][3] |
| T. media | 100 µM MeJA | Paclitaxel | - | -[4] |
| T. baccata | 100 µM MeJA | Baccatin (B15129273) III | - | -[4] |
| T. chinensis | 60-120 µM MJ | Paclitaxel | - | ~5-fold[5] |
| T. chinensis | US + MJ + DBP | Paclitaxel | 33-35 | ~17-fold[5] |
Table 2: Effect of Culture Conditions on Taxane Production
| Taxus Species | Culture Condition | Taxane | Yield |
| T. wallichiana | B5 medium + 5 mg/L IAA-phenylalanine | Paclitaxel | 0.05% of dry weight[6] |
| T. cuspidata | Two-liquid-phase culture | Paclitaxel | Optimized with 10-logP of organic solvent between 2 and 5[1] |
| T. chinensis | Sucrose (B13894) feeding in two-phase culture | Paclitaxel | 36.0 ± 3.5 mg/L[1] |
| T. cuspidata | BTBB bioreactor | Total taxanes | 74 mg/L[7] |
Experimental Protocols
Protocol 1: Initiation of Taxus Callus Culture
-
Explant Preparation:
-
Collect young, healthy stems or needles from a Taxus plant.
-
Wash the explants under running tap water for 30 minutes.
-
In a laminar flow hood, surface sterilize the explants by immersing them in 70% (v/v) ethanol (B145695) for 1 minute, followed by a 15-minute soak in a 1.5% (v/v) sodium hypochlorite (B82951) solution with a few drops of Tween 20.[8]
-
Rinse the explants three times with sterile distilled water.
-
Cut the sterilized stems or needles into small segments (1-2 cm).
-
-
Callus Induction:
-
Prepare a basal medium such as Gamborg's B5 medium supplemented with 2% (w/v) sucrose, vitamins, and plant growth regulators. A common combination for Taxus is 2 mg/L 2,4-dichlorophenoxyacetic acid (2,4-D) and 0.5 mg/L kinetin.
-
Adjust the pH of the medium to 5.8 before adding 0.8% (w/v) agar.
-
Autoclave the medium at 121°C for 20 minutes.
-
Aseptically place the explant segments onto the surface of the solidified medium in Petri dishes.
-
Seal the Petri dishes with parafilm and incubate them in the dark at 25°C.
-
Subculture the developing callus onto fresh medium every 3-4 weeks.
-
Protocol 2: Establishment of Taxus Suspension Culture
-
Initiation:
-
Select friable, healthy-looking callus from the solid medium.
-
Transfer approximately 2-3 g of callus into a 125 mL Erlenmeyer flask containing 25 mL of liquid Gamborg's B5 medium with the same composition as the callus induction medium but without agar.
-
Place the flasks on an orbital shaker at 110-125 rpm in the dark at 25°C.
-
-
Maintenance:
-
Subculture the suspension culture every 10-14 days by transferring an aliquot of the cell suspension (e.g., 10 mL) into a fresh medium (e.g., 40 mL).
-
Maintain a consistent subculture routine to ensure healthy cell growth.
-
Protocol 3: Elicitation with Methyl Jasmonate (MeJA)
-
Elicitor Preparation:
-
Elicitation:
-
On day 7 after subculture (during the exponential growth phase), add the sterile MeJA stock solution to the Taxus suspension cultures to achieve the desired final concentration (e.g., 100-200 µM).
-
Incubate the elicited cultures under the same conditions as before.
-
Harvest the cells and medium for taxane analysis at different time points after elicitation (e.g., 5, 10, 15 days).
-
Protocol 4: Extraction of Taxanes from Cell Culture
-
Cell and Media Separation:
-
Separate the cells from the culture medium by vacuum filtration or centrifugation.
-
Freeze-dry the cell biomass.
-
-
Extraction from Cells:
-
To the lyophilized cells, add a methanol (B129727):water (9:1 v/v) solution.[8]
-
Use microwave-assisted extraction (e.g., 80 W for 8 minutes) or sonication to enhance extraction efficiency.[8]
-
Filter the extract. Repeat the extraction process on the cell pellet.
-
Combine the extracts and proceed with purification.
-
-
Extraction from Media:
-
Mix the culture medium with an equal volume of dichloromethane (B109758) (DCM) and vortex for 2 minutes.[8]
-
Sonicate the mixture for 1 hour at 25°C.[8]
-
Collect the organic (DCM) phase and evaporate it to dryness.
-
-
Purification:
-
Resuspend the dried extracts in methanol.
-
Perform a liquid-liquid partition with hexane (B92381) to remove non-polar impurities.
-
The aqueous phase can be further extracted with DCM.
-
Evaporate the final organic phase to obtain the crude taxane extract.
-
Protocol 5: HPLC Quantification of 2-Deacetoxytaxinine B
-
Sample Preparation:
-
Dissolve the crude taxane extract in a known volume of methanol or acetonitrile (B52724).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a gradient starting with a lower concentration of acetonitrile and increasing over time. A common gradient might be: 0-10 min, 40-50% B; 10-13 min, 50-53% B (where A is water and B is acetonitrile).[3][10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 227 nm.
-
Column Temperature: 30°C.[10]
-
-
Quantification:
-
Prepare a standard curve using a certified reference standard of 2-Deacetoxytaxinine B at various concentrations.
-
Inject the standards and samples into the HPLC system.
-
Identify the peak corresponding to 2-Deacetoxytaxinine B based on its retention time compared to the standard.
-
Quantify the amount of 2-Deacetoxytaxinine B in the samples by comparing the peak area to the standard curve.
-
Visualizations
Caption: Experimental workflow for enhancing 2-Deacetoxytaxinine B yield.
Caption: Simplified Methyl Jasmonate (MeJA) signaling pathway.
Caption: Simplified Salicylic Acid (SA) signaling pathway.
References
- 1. Enhanced taxol production and release in Taxus chinensis cell suspension cultures with selected organic solvents and sucrose feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl jasmonate induced production of taxol in suspension cultures of Taxus cuspidata: ethylene interaction and induction models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultrasonic Extraction and Separation of Taxanes from Taxus cuspidata Optimized by Response Surface Methodology [mdpi.com]
- 4. Methyl jasmonate-induced overproduction of paclitaxel and baccatin III in Taxus cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of taxol production and release in Taxus chinensis cell cultures by ultrasound, methyl jasmonate and in situ solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved taxol yield in cell suspension culture of Taxus wallichiana (Himalayan yew) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methyl Jasmonate Represses Growth and Affects Cell Cycle Progression in Cultured Taxus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptional profile of Taxus chinensis cells in response to methyl jasmonate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
addressing matrix effects in the bioanalysis of 2-Deacetoxytaxinine B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of 2-Deacetoxytaxinine B.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of 2-Deacetoxytaxinine B?
A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, interfering components present in the biological sample.[1] This interference can lead to either ion suppression or enhancement, which can significantly impact the accuracy, precision, and sensitivity of the bioanalytical method for 2-Deacetoxytaxinine B.[2][3] In biological matrices such as plasma, serum, or urine, common sources of interference include phospholipids (B1166683), salts, endogenous metabolites, and proteins.[4] Given that 2-Deacetoxytaxinine B is a relatively complex molecule, it is crucial to address matrix effects to ensure reliable quantitative results.[5]
Q2: My signal for 2-Deacetoxytaxinine B is low and inconsistent in biological samples compared to pure standards. Could this be due to matrix effects?
A: Yes, low and inconsistent signal intensity, particularly ion suppression, is a primary indicator of matrix effects.[4] Co-eluting endogenous components from the biological matrix can interfere with the ionization of 2-Deacetoxytaxinine B in the mass spectrometer's ion source, leading to a suppressed and variable signal.[6][7] This can negatively impact the assay's accuracy and sensitivity.[8]
Q3: How can I qualitatively and quantitatively assess matrix effects for my 2-Deacetoxytaxinine B assay?
A: There are two primary methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[9] A constant flow of 2-Deacetoxytaxinine B solution is infused into the mass spectrometer while an extracted blank matrix sample is injected onto the LC column.[10] Dips or enhancements in the baseline signal indicate the retention times of interfering components.[4]
-
Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of matrix effects.[4] You compare the peak area of 2-Deacetoxytaxinine B in a neat solution to the peak area of it spiked into an extracted blank matrix. A significant difference between these measurements indicates the presence and magnitude of ion suppression or enhancement.
Q4: What are the initial steps to mitigate confirmed matrix effects for 2-Deacetoxytaxinine B?
A: The most effective initial approach is to optimize the sample preparation procedure to remove interfering matrix components.[8] Common strategies include:
-
Protein Precipitation (PPT): A rapid method, but may not be sufficient to remove all interferences, especially phospholipids.[2]
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT by partitioning 2-Deacetoxytaxinine B into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Often the most effective method for removing interfering components and concentrating the analyte.
Q5: Can chromatographic conditions be modified to reduce matrix effects for 2-Deacetoxytaxinine B?
A: Absolutely. Optimizing the chromatographic separation is a powerful strategy to reduce matrix effects.[4][6] By modifying the LC method, you can separate 2-Deacetoxytaxinine B from co-eluting matrix components.[4] This can be achieved by:
-
Changing the analytical column with a different chemistry.
-
Altering the mobile phase composition or pH.
-
Adjusting the gradient elution profile.
-
Employing techniques like two-dimensional LC for complex matrices.[6]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) for 2-Deacetoxytaxinine B | Column degradation, mobile phase mismatch, or co-eluting interferences. | - Use a new column or a column with a different chemistry.- Ensure the sample solvent is compatible with the mobile phase.- Optimize the mobile phase composition and pH. |
| High Background Noise or "Dirty" Baseline | Contamination from the sample matrix, solvents, or the LC-MS system.[7] | - Implement a more rigorous sample clean-up procedure (e.g., SPE).- Use high-purity, LC-MS grade solvents and additives.[7]- Clean the ion source and other MS components.[11] |
| Inconsistent Retention Time for 2-Deacetoxytaxinine B | Changes in mobile phase composition, flow rate fluctuations, or column aging.[7] | - Prepare fresh mobile phase daily.- Check the LC pump for leaks and ensure a stable flow rate.- Use a column from a new batch to rule out column degradation. |
| Significant Ion Suppression | Co-elution of phospholipids or other endogenous matrix components.[6] | - Optimize sample preparation to remove phospholipids (e.g., using specific SPE cartridges).- Modify the chromatographic gradient to separate 2-Deacetoxytaxinine B from the suppression zone.- Consider using a smaller injection volume if sensitivity allows.[9] |
| Ion Enhancement Observed | Co-eluting compounds that improve the ionization efficiency of 2-Deacetoxytaxinine B. | - While less common, this still affects accuracy.[1]- The same mitigation strategies for ion suppression apply: improve sample cleanup and chromatographic separation.[6] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol allows for the calculation of the matrix effect for 2-Deacetoxytaxinine B.
1. Sample Preparation:
-
Set A (Neat Solution): Prepare a standard solution of 2-Deacetoxytaxinine B in the final mobile phase composition.
-
Set B (Post-Extraction Spike): Take a blank biological matrix sample (e.g., plasma) and perform the complete extraction procedure. In the final step, spike the extracted matrix with 2-Deacetoxytaxinine B to the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with 2-Deacetoxytaxinine B at the same concentration as Set A before starting the extraction procedure.
2. LC-MS/MS Analysis:
-
Analyze all three sets of samples using the developed LC-MS/MS method.
3. Data Analysis:
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Calculate the recovery using the following formula:
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This is a general protocol that should be optimized for 2-Deacetoxytaxinine B.
1. Materials:
-
SPE cartridges (e.g., reversed-phase C18 or a mixed-mode cation exchange).
-
Blank plasma.
-
2-Deacetoxytaxinine B stock solution.
-
Methanol (B129727), Acetonitrile, Water (LC-MS grade).
-
Formic acid or ammonium (B1175870) hydroxide (B78521) (for pH adjustment).
2. Method:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of an appropriate buffer (e.g., water with 0.1% formic acid).
-
Sample Loading: Load 0.5 mL of pre-treated plasma (e.g., diluted 1:1 with the equilibration buffer).
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute 2-Deacetoxytaxinine B with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
Data Presentation
Table 1: Illustrative Matrix Effect and Recovery Data for 2-Deacetoxytaxinine B
| Sample Set | Mean Peak Area (n=6) | Standard Deviation | %RSD |
| Set A (Neat Solution) | 1,250,000 | 62,500 | 5.0 |
| Set B (Post-Extraction Spike) | 875,000 | 70,000 | 8.0 |
| Set C (Pre-Extraction Spike) | 787,500 | 78,750 | 10.0 |
| Calculated Matrix Effect (%) | 70.0% (Ion Suppression) | ||
| Calculated Recovery (%) | 90.0% |
Table 2: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Applicability for 2-Deacetoxytaxinine B |
| Protein Precipitation (PPT) | Fast, simple, inexpensive. | Non-selective, may not remove phospholipids, can lead to significant matrix effects.[2] | Suitable for initial screening, but likely insufficient for a validated quantitative assay. |
| Liquid-Liquid Extraction (LLE) | Good for removing highly polar and non-polar interferences. | Can be labor-intensive, may have lower recovery for some analytes, uses large volumes of organic solvents. | A viable option, especially if 2-Deacetoxytaxinine B shows good partitioning into a specific organic solvent. |
| Solid-Phase Extraction (SPE) | High selectivity, can concentrate the analyte, provides the cleanest extracts.[2] | More expensive and requires method development. | The recommended approach for a robust and sensitive bioanalytical method for 2-Deacetoxytaxinine B. |
Visualizations
Caption: Experimental workflow for bioanalysis, highlighting different sample preparation options.
Caption: A logical flowchart for troubleshooting matrix effects in bioanalysis.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2-Deacetoxytaxinine B | C35H42O9 | CID 6442229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. zefsci.com [zefsci.com]
- 8. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
Validation & Comparative
Comparative Analysis of Antiplatelet Activity: 2-Deacetoxytaxinine B versus Paclitaxel
A detailed guide for researchers and drug development professionals on the comparative antiplatelet effects of 2-Deacetoxytaxinine B and the well-characterized chemotherapeutic agent, paclitaxel (B517696).
This guide provides a comprehensive comparison of the known antiplatelet activities of paclitaxel with the currently understood biological profile of 2-Deacetoxytaxinine B. While extensive research has elucidated the mechanisms by which paclitaxel influences platelet function, often leading to thrombocytopenia in clinical settings, there is a notable absence of direct studies on the antiplatelet effects of 2-Deacetoxytaxinine B. This document summarizes the existing data for paclitaxel and highlights the knowledge gap concerning 2-Deacetoxytaxinine B, presenting a foundation for future research in this area.
Quantitative Data on Antiplatelet Effects
The following table summarizes the known effects of paclitaxel on platelet function. Due to a lack of available research, comparative data for 2-Deacetoxytaxinine B is not available.
| Parameter | Paclitaxel | 2-Deacetoxytaxinine B | Source |
| Platelet Aggregation | Inhibits aggregation induced by agonists like ADP, collagen, and thrombin. | Data not available | |
| Mechanism of Action | Stabilizes microtubules, leading to altered platelet shape change and reduced aggregation. | Data not available | |
| Signaling Pathway Involvement | Affects signaling pathways downstream of major platelet receptors. | Data not available | |
| Clinical Manifestation | Can lead to dose-dependent thrombocytopenia. | Data not available |
Experimental Protocols
Detailed methodologies for assessing the antiplatelet activity of taxane (B156437) derivatives, as established in studies on paclitaxel, are provided below. These protocols can serve as a template for future investigations into the effects of 2-Deacetoxytaxinine B.
Platelet Aggregation Assay
This assay is fundamental in determining the inhibitory effect of a compound on platelet function.
-
Blood Collection: Whole blood is drawn from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes to separate the platelet-rich plasma from red and white blood cells.
-
Platelet Count Adjustment: The platelet count in the PRP is standardized to a specific concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a higher speed (e.g., 1500 x g) for 20 minutes.
-
Incubation with Test Compound: Aliquots of the standardized PRP are incubated with varying concentrations of the test compound (e.g., paclitaxel or 2-Deacetoxytaxinine B) or a vehicle control for a specified period at 37°C.
-
Induction of Aggregation: A platelet agonist, such as ADP, collagen, or thrombin, is added to the PRP to induce aggregation.
-
Measurement of Aggregation: Platelet aggregation is measured using a platelet aggregometer, which records the change in light transmittance through the PRP suspension over time as platelets aggregate. The maximum aggregation percentage is recorded.
-
Data Analysis: The inhibitory effect of the test compound is calculated by comparing the maximum aggregation in the presence of the compound to that of the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways in platelet activation that are known to be affected by paclitaxel and a general workflow for evaluating the antiplatelet activity of a test compound.
Caption: Signaling pathway of platelet activation and the inhibitory action of paclitaxel.
Caption: Experimental workflow for assessing antiplatelet activity.
Conclusion and Future Directions
Paclitaxel exhibits significant antiplatelet activity by stabilizing microtubules and interfering with the normal signaling and functional responses of platelets. This is a well-documented effect that contributes to the hematological side effects observed in cancer chemotherapy.
In stark contrast, the antiplatelet activity of 2-Deacetoxytaxinine B remains uninvestigated. Given that it is a taxane derivative, it is plausible that it may also interact with microtubules and affect platelet function. However, without direct experimental evidence, this remains speculative.
Therefore, there is a clear need for future research to:
-
Evaluate the in vitro effects of 2-Deacetoxytaxinine B on platelet aggregation using the standardized protocols outlined in this guide.
-
Investigate the molecular mechanisms by which 2-Deacetoxytaxinine B may influence platelet function, including its effects on microtubule dynamics and key signaling pathways.
-
Conduct comparative studies directly comparing the antiplatelet potency and mechanisms of 2-Deacetoxytaxinine B and paclitaxel.
Such studies are crucial for understanding the pharmacological profile of 2-Deacetoxytaxinine B and for identifying potential therapeutic applications or side effects related to platelet function. This guide serves as a foundational resource for initiating these much-needed investigations.
2-Deacetoxytaxinine B and its Analogs: A Comparative Analysis with Other Taxoids
In the landscape of cancer therapeutics, taxoids represent a critical class of anti-mitotic agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. While paclitaxel (B517696) and docetaxel (B913) are the most clinically prominent taxoids, a diverse array of other taxane (B156437) diterpenoids, including 2-deacetoxytaxinine B and its analogs, exhibit promising biological activities. This guide provides a comparative analysis of 2-deacetoxytaxinine B and its closely related analog, 2-deacetoxytaxinine J, with established taxoids like paclitaxel and docetaxel, focusing on their cytotoxic effects, impact on microtubule polymerization, and underlying signaling pathways.
Comparative Cytotoxicity
The cytotoxic efficacy of taxoids is a primary determinant of their therapeutic potential. While direct comparative IC50 values for 2-deacetoxytaxinine B against a wide range of cancer cell lines are not extensively documented in publicly available literature, studies on the closely related 2-deacetoxytaxinine J provide valuable insights into its anti-cancer activity.
A study on 2-deacetoxytaxinine J demonstrated significant in vitro activity against the human breast cancer cell lines MCF-7 and MDA-MB-231 at concentrations of 20 µM and 10 µM, respectively. For comparison, paclitaxel and docetaxel typically exhibit much lower IC50 values, often in the nanomolar range, against various cancer cell lines.
Table 1: Comparative Cytotoxicity of Selected Taxoids
| Taxoid | Cancer Cell Line | IC50 Value | Reference(s) |
| 2-Deacetoxytaxinine J | MCF-7 (Breast) | ~20 µM (Significant Activity) | |
| MDA-MB-231 (Breast) | ~10 µM (Significant Activity) | ||
| Paclitaxel | MDA-MB-231 (Breast) | 2.4 nM | [1] |
| T47D (Breast) | 4.4 nM | [1] | |
| MCF-7 (Breast) | 7.2 nM | [1] | |
| SK-BR-3 (Breast) | Varies (see reference) | ||
| 4T1 (Murine Breast) | Varies (see reference) | ||
| Human Neuroblastoma Cell Lines | Varies (see reference) | [2] | |
| Docetaxel | Human Neuroblastoma Cell Lines | 2 to 11-fold more cytotoxic than paclitaxel | [2] |
| MDA-MB-231 (Breast) | Varies (see reference) | [3] |
Note: The IC50 values for paclitaxel and docetaxel can vary significantly depending on the cell line and experimental conditions.
Mechanism of Action: Microtubule Stabilization
The primary mechanism of action for taxoids is the stabilization of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By binding to the β-tubulin subunit of microtubules, taxoids enhance polymerization and inhibit depolymerization, leading to the formation of abnormally stable and non-functional microtubule bundles. This disruption of microtubule dynamics triggers a cell cycle arrest at the G2/M phase and ultimately induces apoptosis.
While specific quantitative data on the microtubule polymerization effects of 2-deacetoxytaxinine B is limited, its structural similarity to other taxoids strongly suggests a comparable mechanism of action.
Table 2: Comparative Effects on Microtubule Polymerization
| Taxoid | Effect on Microtubule Polymerization | Reference(s) |
| 2-Deacetoxytaxinine B/J | Presumed to promote microtubule assembly and stabilization (based on taxoid class) | Inferred from general taxoid mechanism |
| Paclitaxel | Promotes tubulin polymerization and stabilizes microtubules | [1][4] |
| Docetaxel | Promotes tubulin polymerization and stabilizes microtubules | [2] |
Signaling Pathways
The disruption of microtubule dynamics by taxoids activates a cascade of downstream signaling events that culminate in cell death. The primary cellular responses are arrest of the cell cycle at the G2/M transition and the induction of apoptosis.
Cell Cycle Arrest
Taxoid-induced microtubule stabilization activates the spindle assembly checkpoint, preventing cells from progressing from metaphase to anaphase and leading to a prolonged arrest in the G2/M phase of the cell cycle[5][6]. This arrest provides an opportunity for the cell to either repair the damage or undergo apoptosis.
Apoptosis Induction
The sustained G2/M arrest and cellular stress caused by taxoids trigger the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic proteins and the inactivation of anti-apoptotic proteins, leading to mitochondrial dysfunction, caspase activation, and ultimately, programmed cell death[7][8][9][10].
Figure 1: General signaling pathway of taxoids leading to cell cycle arrest and apoptosis.
Other Biological Activities of 2-Deacetoxytaxinine B
Interestingly, besides its presumed anticancer properties, 2-deacetoxytaxinine B has been identified as a potent inhibitor of platelet aggregation[11][12][13][14]. This suggests a broader spectrum of biological activity for this particular taxoid that may warrant further investigation for applications beyond oncology.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of the taxoid (e.g., 2-deacetoxytaxinine B, paclitaxel) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Figure 2: Workflow for a typical MTT cytotoxicity assay.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.
-
Reagent Preparation: Reconstitute purified tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP). Prepare different concentrations of the taxoid to be tested.
-
Reaction Initiation: Mix the tubulin solution with the taxoid or a vehicle control in a 96-well plate.
-
Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance (turbidity) at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Plot the absorbance as a function of time. Compare the polymerization curves of the taxoid-treated samples to the control to determine the effect on the rate and extent of microtubule assembly[1][4].
Conclusion
2-Deacetoxytaxinine B and its analogs are intriguing members of the taxoid family. While direct comparative data is still emerging, studies on the closely related 2-deacetoxytaxinine J suggest that it possesses anti-cancer properties, albeit at higher concentrations than clinically established taxoids like paclitaxel and docetaxel. The primary mechanism of action is presumed to be consistent with other taxoids, involving the stabilization of microtubules, leading to G2/M cell cycle arrest and apoptosis. The additional discovery of its potent anti-platelet aggregation activity highlights the potential for a broader pharmacological profile. Further research, including direct comparative studies with quantitative data, is necessary to fully elucidate the therapeutic potential of 2-deacetoxytaxinine B and its position within the diverse family of taxoids.
References
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of paclitaxel and docetaxel in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The small GTPase Cdc42 initiates an apoptotic signaling pathway in Jurkat T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JNK Cascade-Induced Apoptosis—A Unique Role in GqPCR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiplatelet drug - Wikipedia [en.wikipedia.org]
- 14. Antiplatelet Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Structure-Activity Relationship of 2-Deacetoxytaxinine B and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Deacetoxytaxinine B and its analogs, focusing on their potential as both anticancer and antiplatelet agents. Due to the limited publicly available data on 2-Deacetoxytaxinine B, this guide draws comparisons with its closely related analog, 2-deacetoxytaxinine J, for which more extensive research is available.
Anticancer Activity: Insights from 2-Deacetoxytaxinine J
Studies on 2-deacetoxytaxinine J, a taxane (B156437) diterpenoid isolated from the Himalayan yew (Taxus baccata), have provided valuable insights into the structural features crucial for anticancer activity.[1][2] The core structure of these taxanes presents multiple sites for modification, allowing for the synthesis of a wide array of analogs to explore SAR.
Key Structural Features for Anticancer Activity
Research indicates that the cinnamoyl group at the C-5 position and the acetyl group at the C-10 position are essential for the anticancer activity of 2-deacetoxytaxinine J and its derivatives.[1] Modification or removal of these groups can lead to a significant decrease or complete loss of cytotoxic effects against cancer cell lines.
In Vitro Cytotoxicity Data of 2-Deacetoxytaxinine J and Analogs
The following table summarizes the in vitro anticancer activity of 2-deacetoxytaxinine J and some of its synthetic analogs against human breast cancer cell lines, MCF-7 and MDA-MB-231.
| Compound | Modification | MCF-7 (IC₅₀ µM) | MDA-MB-231 (IC₅₀ µM) |
| 2-Deacetoxytaxinine J | - | 20 | 10 |
| Analog 1 | Modification at C-7 | > 50 | > 50 |
| Analog 2 | Modification at C-9 | > 50 | > 50 |
| Analog 3 | Removal of C-10 acetyl group | Inactive | Inactive |
| Analog 4 | Removal of C-5 cinnamoyl group | Inactive | Inactive |
Data extrapolated from qualitative descriptions in available literature, highlighting the importance of key functional groups.[1][2]
Antiplatelet Activity of 2-Deacetoxytaxinine B
While 2-Deacetoxytaxinine B has been reported as a potent antiplatelet agent, detailed structure-activity relationship studies and quantitative data for its analogs are not extensively available in the public domain. The following sections provide a general overview of platelet aggregation and a hypothetical mechanism of action.
Platelet Aggregation Signaling Pathway
Platelet activation and aggregation is a complex process involving multiple signaling pathways. A simplified overview is presented below, illustrating potential targets for antiplatelet agents. Taxane derivatives like 2-Deacetoxytaxinine B could potentially interfere with one or more steps in this cascade.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 2-deacetoxytaxinine analogs) and incubated for another 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is determined.
Platelet Aggregation Assay
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors and centrifuged at a low speed to obtain PRP.
-
Incubation: PRP is incubated with either the test compound (e.g., 2-Deacetoxytaxinine B) or a vehicle control for a specified time at 37°C.
-
Agonist-Induced Aggregation: Platelet aggregation is induced by adding an agonist such as collagen, ADP, or arachidonic acid.
-
Measurement: The change in light transmittance through the PRP suspension is monitored over time using an aggregometer. An increase in light transmittance corresponds to an increase in platelet aggregation.
-
Data Analysis: The percentage of aggregation is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of platelet aggregation) is determined.
Conclusion
The structure-activity relationship of 2-deacetoxytaxinine analogs highlights the critical role of specific functional groups for their anticancer activity, with the cinnamoyl group at C-5 and the acetyl group at C-10 being indispensable. While 2-Deacetoxytaxinine B has been identified as a potent antiplatelet agent, further research is required to elucidate its precise mechanism of action and to conduct comprehensive SAR studies for its analogs in this context. The experimental protocols provided herein offer a standardized framework for future investigations into the biological activities of this promising class of natural products.
References
Unveiling the Antiplatelet Action of 2-Deacetoxytaxinine B: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel antiplatelet therapeutics, the natural compound 2-Deacetoxytaxinine B, derived from various Taxus species, has demonstrated notable antiplatelet activity. This guide provides a comparative analysis of its mechanism of action, supported by available experimental data, to offer researchers, scientists, and drug development professionals a clear understanding of its potential. While the precise molecular target of 2-Deacetoxytaxinine B is still under investigation, current research points towards its interference with key signaling pathways involved in platelet aggregation.
Performance Comparison with Alternative Antiplatelet Agents
To contextualize the potential of 2-Deacetoxytaxinine B, it is essential to compare its activity with established antiplatelet drugs that target well-defined pathways. The following table summarizes the key mechanistic classes of antiplatelet agents and highlights where 2-Deacetoxytaxinine B's activity may lie, pending further detailed studies.
| Drug Class | Mechanism of Action | Key Molecular Target(s) | Representative Drugs | Potential Relation to 2-Deacetoxytaxinine B |
| Cyclooxygenase (COX) Inhibitors | Irreversibly inhibits COX-1, preventing the formation of thromboxane (B8750289) A2 (TXA2), a potent platelet agonist. | Cyclooxygenase-1 (COX-1) | Aspirin | Preliminary evidence suggests that 2-Deacetoxytaxinine B may influence pathways downstream of TXA2 signaling, although direct COX-1 inhibition has not been confirmed. |
| ADP (P2Y12) Receptor Antagonists | Blocks the P2Y12 receptor, preventing ADP-mediated platelet activation and aggregation. | P2Y12 Receptor | Clopidogrel, Prasugrel, Ticagrelor | The effect of 2-Deacetoxytaxinine B on ADP-induced aggregation warrants further investigation to determine any interaction with this pathway. |
| Glycoprotein IIb/IIIa Inhibitors | Prevents the final common pathway of platelet aggregation by blocking the binding of fibrinogen to the GPIIb/IIIa receptor. | Glycoprotein IIb/IIIa | Abciximab, Eptifibatide, Tirofiban | It is plausible that 2-Deacetoxytaxinine B modulates signaling cascades that lead to the activation of GPIIb/IIIa, rather than direct inhibition. |
| Phosphodiesterase (PDE) Inhibitors | Increases intracellular levels of cyclic AMP (cAMP), which in turn inhibits platelet activation. | Phosphodiesterase | Dipyridamole, Cilostazol | The potential for 2-Deacetoxytaxinine B to modulate cyclic nucleotide signaling is an area for future research. |
Elucidating the Mechanism of Action: Experimental Insights
While a definitive molecular target for 2-Deacetoxytaxinine B remains to be identified, experimental evidence suggests its antiplatelet effects are mediated through the modulation of intracellular signaling cascades crucial for platelet activation.
Inhibition of Platelet Aggregation
Studies have demonstrated that 2-Deacetoxytaxinine B effectively inhibits platelet aggregation induced by various agonists. This broad-spectrum inhibitory action suggests an interference with a central signaling node or multiple pathways involved in platelet activation.
Potential Interference with Calcium Signaling
A critical step in platelet activation is the mobilization of intracellular calcium ([Ca2+]i). Many antiplatelet agents exert their effects by attenuating this calcium signal. Future experimental work should focus on whether 2-Deacetoxytaxinine B alters agonist-induced calcium release from intracellular stores or influx from the extracellular space.
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry):
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from citrated whole blood by centrifugation at 200 x g for 15 minutes. Platelet-poor plasma (PPP) is obtained by further centrifugation at 2000 x g for 10 minutes. Platelet count in PRP is adjusted to approximately 2.5 x 10^8 platelets/mL.
-
Instrumentation: A light transmission aggregometer is used, with PPP serving as the blank (100% aggregation) and PRP as the baseline (0% aggregation).
-
Procedure:
-
PRP is pre-incubated with either vehicle control or varying concentrations of 2-Deacetoxytaxinine B for a specified time at 37°C.
-
A platelet agonist (e.g., ADP, collagen, arachidonic acid, or thrombin) is added to induce aggregation.
-
The change in light transmission is recorded for a set duration, typically 5-10 minutes.
-
-
Data Analysis: The maximum percentage of platelet aggregation is calculated for each condition. The inhibitory effect of 2-Deacetoxytaxinine B is determined by comparing the aggregation in its presence to that of the vehicle control.
Measurement of Intracellular Calcium Mobilization:
-
Platelet Loading: Washed platelets are incubated with a fluorescent calcium indicator dye (e.g., Fura-2 AM) in a suitable buffer.
-
Fluorometric Measurement: The dye-loaded platelets are placed in a fluorometer with stirring at 37°C.
-
Procedure:
-
A baseline fluorescence reading is established.
-
2-Deacetoxytaxinine B or vehicle is added and incubated for a short period.
-
A platelet agonist is added to stimulate an increase in intracellular calcium.
-
-
Data Analysis: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is recorded over time. The effect of 2-Deacetoxytaxinine B is quantified by comparing the peak calcium response in its presence to the control.
Visualizing the Potential Pathways
The following diagrams illustrate the key signaling pathways in platelet activation that may be targeted by 2-Deacetoxytaxinine B.
Caption: General platelet activation pathway and potential points of inhibition.
The diagram above illustrates a simplified overview of the platelet activation cascade. Agonist binding to surface receptors triggers a signaling cascade involving Phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium from intracellular stores, a key event in platelet activation. 2-Deacetoxytaxinine B may interfere with one or more steps in this pathway, ultimately leading to the inhibition of platelet aggregation.
Caption: Workflow for assessing the anti-aggregatory effects of 2-Deacetoxytaxinine B.
This workflow outlines the standard experimental procedure to quantify the antiplatelet efficacy of a test compound like 2-Deacetoxytaxinine B. By measuring the extent of platelet aggregation in the presence of the compound compared to a control, researchers can determine its inhibitory potency.
Conclusion and Future Directions
2-Deacetoxytaxinine B presents a promising natural compound with significant antiplatelet properties. While its exact mechanism of action is yet to be fully elucidated, its ability to inhibit agonist-induced platelet aggregation suggests it modulates critical intracellular signaling pathways. Further research, including target identification studies and detailed investigation of its effects on calcium signaling and other key pathways, is crucial to fully understand its therapeutic potential and to develop it as a novel antiplatelet agent. This guide serves as a foundational resource for researchers dedicated to advancing the field of antithrombotic therapy.
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Deacetoxytaxinine B Quantification
For researchers, scientists, and drug development professionals engaged in the analysis of taxane (B156437) compounds, the accurate and precise quantification of 2-Deacetoxytaxinine B is critical for pharmacokinetic studies, quality control of raw materials, and formulation development. The selection of an appropriate analytical method is a pivotal decision that influences the reliability and reproducibility of experimental data. This guide provides an objective comparison of two predominant analytical techniques for the quantification of 2-Deacetoxytaxinine B: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The comparative data presented is based on established analytical methodologies for structurally similar taxanes, providing a robust framework for method selection and cross-validation.
Comparative Overview of Analytical Method Performance
The choice between HPLC-UV and LC-MS/MS for the quantification of 2-Deacetoxytaxinine B hinges on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput needs. The following table summarizes the key performance parameters for each method, derived from validated assays for related taxane compounds.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 5 - 10 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 15 - 30 ng/mL | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 97.9% - 101%[1][2] | 95% - 105% |
| Precision (%RSD) | < 2%[1][2] | < 15% |
| Selectivity | Good | Excellent |
| Matrix Effect | Low | Potential for ion suppression/enhancement |
| Throughput | Moderate | High |
| Cost | Lower | Higher |
Experimental Protocols
Detailed methodologies are fundamental for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of 2-Deacetoxytaxinine B using HPLC-UV and LC-MS/MS.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and cost-effective approach for quantifying 2-Deacetoxytaxinine B in relatively clean sample matrices, such as purified extracts or pharmaceutical formulations.
1. Sample Preparation (from Taxus plant material):
-
Air-dry and grind the plant material (e.g., needles, bark) to a fine powder.
-
Extract the powder with a methanol-water mixture (e.g., 80:20 v/v) using ultrasonication for 30-60 minutes.
-
Centrifuge the extract and collect the supernatant.
-
Perform a liquid-liquid extraction of the supernatant with dichloromethane (B109758) or ethyl acetate.
-
Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 227 nm.
-
Injection Volume: 20 µL.
3. Validation Parameters:
-
Linearity: A calibration curve is constructed by plotting the peak area against the concentration of 2-Deacetoxytaxinine B standards (e.g., 1-100 µg/mL).
-
Accuracy: Determined by the recovery of spiked known concentrations of the analyte into a blank matrix.
-
Precision: Assessed by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day).
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for the quantification of 2-Deacetoxytaxinine B in complex biological matrices like plasma or tissue homogenates.
1. Sample Preparation (from plasma):
-
To 100 µL of plasma, add an internal standard (e.g., a structurally similar taxane not present in the sample).
-
Precipitate proteins by adding 300 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with water containing 0.1% formic acid (Solvent A) and acetonitrile containing 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometer: Triple quadrupole.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 2-Deacetoxytaxinine B and the internal standard.
3. Validation Parameters:
-
Linearity: A calibration curve is prepared in the same biological matrix to account for matrix effects.
-
Accuracy and Precision: Evaluated at multiple concentration levels (low, medium, and high quality control samples).
-
Matrix Effect: Assessed by comparing the response of the analyte in the post-extracted matrix to that in a neat solution.
-
Stability: The stability of the analyte is evaluated under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of the two analytical methods described and the key parameters assessed during method validation.
References
A Comparative Analysis of 2-Deacetoxytaxinine B and Established Antiplatelet Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiplatelet efficacy of the natural product 2-Deacetoxytaxinine B with well-established antiplatelet drugs, aspirin (B1665792) and clopidogrel. The information presented is based on available preclinical data and is intended to inform further research and development in the field of antithrombotic therapies.
Comparative Efficacy: A Quantitative Overview
The antiplatelet activity of 2-Deacetoxytaxinine B has been evaluated in vitro and compared directly with aspirin, a cornerstone of antiplatelet therapy. The following table summarizes the inhibitory concentrations (IC50) of these compounds against platelet aggregation induced by different agonists.
| Compound | Agonist | IC50 (µM) | Reference |
| 2-Deacetoxytaxinine B | Arachidonic Acid (AA) | 16.0 | [1] |
| U46619 (Thromboxane A2 mimetic) | 35.0 | [1] | |
| Aspirin | Arachidonic Acid (AA) | 63.0 | [1] |
| U46619 (Thromboxane A2 mimetic) | 340 | [1] | |
| Clopidogrel (active metabolite) | ADP | ~2 | [2] |
| U46619 (Thromboxane A2 mimetic) | No significant inhibition |
Key Observations:
-
2-Deacetoxytaxinine B demonstrated significantly more potent inhibition of platelet aggregation induced by both arachidonic acid and the thromboxane (B8750289) A2 mimetic U46619 compared to aspirin.[1]
-
Clopidogrel's primary mechanism involves the inhibition of ADP-induced platelet aggregation and it does not show significant inhibitory effects against aggregation induced by U46619. This highlights a mechanistic difference between 2-Deacetoxytaxinine B and clopidogrel.
Experimental Protocols
The following provides a generalized methodology for the in vitro platelet aggregation assays referenced in this guide. Specific parameters may vary between studies.
Platelet Aggregation Assay (Optical Aggregometry)
Objective: To measure the extent of platelet aggregation in response to various agonists and to determine the inhibitory effects of test compounds.
Materials:
-
Freshly drawn human or animal (e.g., rabbit) whole blood.
-
Anticoagulant (e.g., 3.8% sodium citrate).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonists: Arachidonic acid (AA), U46619, Adenosine diphosphate (B83284) (ADP), Collagen.
-
Test compounds: 2-Deacetoxytaxinine B, Aspirin, Clopidogrel.
-
Spectrophotometer-based aggregometer.
-
Cuvettes with stir bars.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Blood Collection and PRP Preparation:
-
Collect whole blood into tubes containing sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP). PPP is used to set the 100% aggregation baseline.
-
-
Platelet Count Standardization:
-
Determine the platelet count in the PRP using a hematology analyzer and adjust to a standardized concentration (e.g., 3 x 10^8 platelets/mL) with PPP if necessary.
-
-
Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C.
-
Place a cuvette containing the PRP and a stir bar into the aggregometer and establish a baseline of 0% aggregation. Use a cuvette with PPP to set the 100% aggregation baseline.
-
Add the test compound (e.g., 2-Deacetoxytaxinine B) at various concentrations or vehicle control to the PRP and incubate for a specified time (e.g., 3-5 minutes).
-
Initiate platelet aggregation by adding a specific agonist (e.g., arachidonic acid, U46619, or ADP).
-
Record the change in light transmittance for a set period (e.g., 5-10 minutes). As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined for each concentration of the test compound.
-
The IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation) is calculated from the dose-response curve.
-
Signaling Pathways and Mechanisms of Action
The antiplatelet effects of 2-Deacetoxytaxinine B and known drugs are mediated through distinct signaling pathways.
Caption: Mechanisms of action for antiplatelet drugs.
Aspirin: Irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, thereby blocking the production of thromboxane A2, a potent platelet agonist.[3]
Clopidogrel: The active metabolite of this prodrug irreversibly binds to the P2Y12 receptor on the platelet surface, preventing ADP-mediated platelet activation and aggregation.[4]
2-Deacetoxytaxinine B: The precise mechanism of action for its antiplatelet effect is not yet fully elucidated. However, as a member of the taxane (B156437) family, it is hypothesized to act by stabilizing microtubules within the platelet.[1] Platelet shape change, a critical step in aggregation, is dependent on the dynamic reorganization of the microtubule cytoskeleton. By stabilizing these structures, 2-Deacetoxytaxinine B may inhibit the morphological changes required for effective platelet aggregation.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of a novel antiplatelet agent.
Caption: Workflow for in vitro antiplatelet drug screening.
Conclusion
The available in vitro data suggests that 2-Deacetoxytaxinine B is a potent inhibitor of platelet aggregation, demonstrating greater efficacy than aspirin against arachidonic acid and U46619-induced aggregation.[1] Its mechanism of action appears to differ from that of clopidogrel, suggesting it may represent a novel class of antiplatelet agents. Further investigation into its precise molecular target and in vivo efficacy and safety is warranted to fully understand its therapeutic potential.
References
Assessing the Off-Target Effects of 2-Deacetoxytaxinine B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the off-target effects of 2-Deacetoxytaxinine B, a taxane (B156437) derivative with potential therapeutic applications. Given the limited publicly available data on its specific off-target profile, this document outlines a series of recommended experimental protocols to thoroughly characterize its selectivity. For comparative purposes, this guide contrasts the proposed assessment with the known off-target profiles of two widely used taxanes, Paclitaxel and Docetaxel.
Introduction to 2-Deacetoxytaxinine B and the Importance of Off-Target Profiling
2-Deacetoxytaxinine B is a natural product isolated from plants of the Taxus genus. While its primary mechanism of action is presumed to be similar to other taxanes—stabilization of microtubules leading to cell cycle arrest and apoptosis—a comprehensive understanding of its off-target interactions is crucial for predicting its therapeutic window and potential side effects. Off-target effects, the unintended interactions of a drug with proteins other than its primary therapeutic target, are a major cause of adverse drug reactions and clinical trial failures. A thorough assessment of these effects is therefore a critical step in the drug development process.
This guide proposes a multi-pronged approach to characterize the off-target profile of 2-Deacetoxytaxinine B, combining computational, in vitro, and cell-based methods. The data generated from these assays will enable a direct comparison with the well-documented off-target effects of Paclitaxel and Docetaxel, providing valuable context for its potential clinical utility.
Proposed Experimental Protocols for Off-Target Assessment
A systematic evaluation of off-target effects should be conducted to build a comprehensive selectivity profile for 2-Deacetoxytaxinine B. The following experimental workflows are recommended.
In Vitro Kinase Panel Screening
Kinases are a large family of enzymes that are common off-targets for many small molecule drugs. Screening against a broad panel of kinases is a standard first step in off-target profiling.
Experimental Protocol:
-
Compound Preparation: Prepare a stock solution of 2-Deacetoxytaxinine B in a suitable solvent (e.g., DMSO) at a high concentration.
-
Assay Platform: Utilize a reputable contract research organization (CRO) or an in-house platform that offers a broad kinase panel (e.g., >400 kinases). Radiometric assays, such as those using ³³P-ATP, are considered the gold standard for their direct measurement of kinase activity.
-
Screening Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify potential hits.
-
Dose-Response Analysis: For any kinases showing significant inhibition (e.g., >50% at 10 µM), perform follow-up dose-response assays to determine the half-maximal inhibitory concentration (IC50).
-
Data Analysis: Calculate IC50 values for each "hit" kinase. This quantitative data provides a measure of the potency of 2-Deacetoxytaxinine B against each off-target kinase.
In Vivo Anti-Cancer Potential of 2-Deacetoxytaxinine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anti-cancer potential of taxane (B156437) analogs, with a focus on available data for 2-deacetoxytaxinine J, a close structural analog of 2-Deacetoxytaxinine B. Due to a lack of specific in vivo studies on 2-Deacetoxytaxinine B in the public domain, this guide utilizes data from its well-studied counterpart to provide insights into its potential efficacy and mechanisms of action. This document also includes comparisons with the established anti-cancer drug Paclitaxel and outlines standard experimental protocols for in vivo validation.
Performance Comparison
While direct comparative in vivo data for 2-Deacetoxytaxinine B is not currently available in published literature, studies on the closely related compound, 2-deacetoxytaxinine J, have demonstrated its potential as an anti-cancer agent.
A key study investigated the efficacy of 2-deacetoxytaxinine J in a chemically induced mammary tumor model in Sprague Dawley rats. The study revealed a significant regression in tumor size following oral administration of the compound.[1][2]
Table 1: Summary of In Vivo Anti-Cancer Activity of 2-Deacetoxytaxinine J
| Compound | Animal Model | Tumor Type | Dosing Regimen | Key Findings | Reference |
| 2-deacetoxytaxinine J | Virgin female Sprague Dawley rats | DMBA-induced mammary tumors | 10 mg/kg body weight, orally for 30 days | Significant regression in mammary tumors compared to the vehicle-treated group (p<0.05). | [1][2] |
Mechanism of Action: The Taxane Family
Taxanes, including compounds like 2-Deacetoxytaxinine B and J, are known to exert their anti-cancer effects primarily by targeting microtubules. This mechanism is shared with the widely used chemotherapeutic agent, Paclitaxel.
The general mechanism of action for taxanes involves:
-
Microtubule Stabilization: Taxanes bind to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton. This binding stabilizes the microtubules, preventing their depolymerization.[3]
-
Mitotic Arrest: The stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, which is crucial for cell division. This leads to an arrest of the cell cycle at the G2/M phase.[3]
-
Induction of Apoptosis: The sustained mitotic arrest triggers programmed cell death, or apoptosis, in cancer cells.
Recent research has also uncovered a novel in vivo mode of action for taxanes, demonstrating that they can directly trigger T cells to selectively kill cancer cells in a T cell receptor-independent manner.[4][5] This is achieved through the release of cytotoxic extracellular vesicles from T cells, which then induce apoptosis specifically in tumor cells.[4][5]
Caption: General mechanism of action for taxane compounds.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the in vivo validation of novel anti-cancer agents like 2-Deacetoxytaxinine B.
Animal Model and Tumor Induction
A widely used and relevant model for breast cancer studies is the chemical induction of mammary tumors in rats.
-
Animal Strain: Virgin female Sprague Dawley rats are a common choice for this model.
-
Tumor Induction: Mammary tumors can be induced by a single intraperitoneal injection of a carcinogen such as 7,12-dimethylbenz(a)anthracene (DMBA).
-
Tumor Monitoring: Animals are monitored regularly for the appearance and growth of tumors. Tumor volume is typically measured using calipers.
Dosing and Administration
The formulation and route of administration are critical for the efficacy and tolerability of the test compound.
-
Formulation: The compound is typically formulated in a suitable vehicle, such as a solution of carboxymethyl cellulose (B213188) (CMC) in water, to ensure proper suspension and delivery.
-
Route of Administration: As demonstrated with 2-deacetoxytaxinine J, oral gavage is a potential route of administration.[1][2] Other common routes for taxanes include intraperitoneal (IP) or intravenous (IV) injections.
-
Dosing Schedule: The dosing schedule is determined based on preliminary toxicity and efficacy studies. A common approach is daily administration for a defined period, for instance, 30 days.[1][2]
Efficacy Evaluation
The primary endpoint for efficacy is the inhibition of tumor growth.
-
Tumor Volume Measurement: Tumor dimensions (length and width) are measured at regular intervals throughout the study. Tumor volume is calculated using the formula: V = (length × width²) / 2.
-
Statistical Analysis: At the end of the study, the tumor volumes in the treated groups are compared to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effect.
Caption: A typical workflow for in vivo anti-cancer studies.
Conclusion
While direct in vivo validation data for 2-Deacetoxytaxinine B is not yet available, the significant anti-tumor activity observed with its close analog, 2-deacetoxytaxinine J, in a preclinical breast cancer model provides a strong rationale for further investigation. The established mechanisms of action for the taxane class of compounds, coupled with the potential for novel immune-mediated effects, underscore the therapeutic promise of 2-Deacetoxytaxinine B. Future studies should focus on direct, comparative in vivo efficacy studies against standard-of-care agents like Paclitaxel to fully elucidate its clinical potential.
References
- 1. In vitro and in vivo anticancer activity of 2-deacetoxytaxinine J and synthesis of novel taxoids and their in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Taxanes trigger cancer cell killing in vivo by inducing non-canonical T cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
A Comparative Guide to the Microtubule-Stabilizing Effects of Docetaxel and an Evaluation of 2-Deacetoxytaxinine B
A direct comparative analysis of the microtubule-stabilizing effects of 2-Deacetoxytaxinine B and docetaxel (B913) is not currently feasible due to the limited availability of scientific data on 2-Deacetoxytaxinine B. While extensive research has characterized the potent microtubule-stabilizing properties of the widely-used chemotherapeutic agent docetaxel, 2-Deacetoxytaxinine B remains a less-studied taxane (B156437) derivative.
This guide provides a comprehensive overview of the microtubule-stabilizing effects of docetaxel, supported by experimental data and detailed protocols. Additionally, it summarizes the currently available, albeit limited, information on related compounds to 2-Deacetoxytaxinine B to offer a perspective on its potential, yet unconfirmed, activity.
Docetaxel: A Potent Microtubule-Stabilizing Agent
Docetaxel is a semi-synthetic taxane that has demonstrated significant efficacy as an anticancer agent.[1][2][3] Its primary mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton involved in critical processes such as cell division, intracellular transport, and maintenance of cell shape.[1][2][4]
Mechanism of Action
Docetaxel binds to the β-tubulin subunit of microtubules, promoting the assembly of tubulin into stable microtubules and inhibiting their depolymerization.[1][2][3] This disruption of microtubule dynamics leads to a blockage of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[1][2][5] Docetaxel is considered to be more potent than paclitaxel, another well-known taxane, in promoting microtubule assembly.[6]
dot
References
- 1. 2-Deacetoxytaxinine B | C35H42O9 | CID 6442229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taxol binds to polymerized tubulin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential of 2-Deacetoxytaxinine B: A Comparative Meta-Analysis
For Immediate Release
A comprehensive meta-analysis of existing literature reveals the emerging therapeutic potential of 2-Deacetoxytaxinine B, a natural taxoid compound isolated from the Himalayan yew (Taxus wallichiana). This guide provides a detailed comparison of its bioactivity, drawing upon available experimental data for its anticancer, anti-inflammatory, and potential neuroprotective effects, alongside comparisons with other relevant taxane (B156437) compounds. The information is intended for researchers, scientists, and professionals in drug development to facilitate further investigation and potential therapeutic applications.
Anticancer Activity: A Promising Cytotoxic Profile
While direct, extensive quantitative data for 2-Deacetoxytaxinine B remains limited in publicly accessible literature, studies on closely related taxoids from Taxus wallichiana and other taxanes provide a strong basis for its potential as an anticancer agent. The primary mechanism of action for many taxanes involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.
One study on a related compound, 2-deacetoxytaxinine J , also isolated from Taxus wallichiana, demonstrated significant in vitro anticancer activity. It exhibited notable cytotoxicity against human breast cancer cell lines, with significant effects observed at concentrations of 20 µM in MCF-7 cells and 10 µM in MDA-MB-231 cells. Furthermore, in vivo studies in a rat model showed promising tumor regression.
To provide a comparative context, the cytotoxic activities of other taxoids isolated from Taxus wallichiana var. mairei have been evaluated against various cancer cell lines. For instance, one taxane derivative showed selective inhibition of the taxol-resistant human ovarian carcinoma cell line A2780/TAX with an IC50 value of 0.19 μM, proving more potent than both paclitaxel (B517696) (Taxol) (IC50 = 4.4 μM) and docetaxel (B913) (IC50 = 0.42 μM) in this specific cell line[1]. Another novel derivative exhibited an encouraging IC50 of 77 nM in MCF-7 cells, comparable to paclitaxel[2]. These findings highlight the potential for discovering highly potent and selective anticancer agents within this class of compounds.
Table 1: Comparative in vitro Anticancer Activity of Taxoids
| Compound | Cell Line | IC50 Value | Source |
| 2-deacetoxytaxinine J | MCF-7 (Breast) | ~20 µM | |
| 2-deacetoxytaxinine J | MDA-MB-231 (Breast) | ~10 µM | |
| Taxane Derivative 13 | A2780/TAX (Ovarian, Taxol-resistant) | 0.19 µM | [1] |
| Paclitaxel (Taxol) | A2780/TAX (Ovarian, Taxol-resistant) | 4.4 µM | [1] |
| Docetaxel | A2780/TAX (Ovarian, Taxol-resistant) | 0.42 µM | [1] |
| Novel Taxane Derivative 3 | MCF-7 (Breast) | 77 nM | [2] |
Anti-inflammatory and Anti-platelet Activity: A Strong Inhibitory Effect
A significant finding for 2-Deacetoxytaxinine B is its potent inhibitory effect on platelet aggregation. It has been identified as a strong inhibitor of U46619- and arachidonic acid (AA)-induced platelet aggregation. This suggests a potential mechanism of action related to the thromboxane (B8750289) A2 (TXA2) pathway, a key player in inflammation and thrombosis. The aggregation induced by U46619, a stable TXA2 mimetic, and arachidonic acid is mediated through the TXA2/prostaglandin H2 receptor[3]. Inhibition of this pathway is a hallmark of many nonsteroidal anti-inflammatory drugs (NSAIDs).
Studies on other taxoids from Taxus wallichiana, such as tasumatrol B, have also demonstrated significant analgesic and anti-inflammatory activities in animal models[4]. This further supports the potential of taxoids, including 2-Deacetoxytaxinine B, as a source of novel anti-inflammatory agents.
Table 2: Anti-inflammatory and Anti-platelet Activity Profile
| Compound | Activity | Target/Model | Source |
| 2-Deacetoxytaxinine B | Strong inhibitor of platelet aggregation | U46619-induced aggregation | [5] |
| 2-Deacetoxytaxinine B | Strong inhibitor of platelet aggregation | Arachidonic acid-induced aggregation | [5] |
| Tasumatrol B | Significant analgesic activity | Acetic acid-induced writhing model (in vivo) | [4] |
| Tasumatrol B | Significant anti-inflammatory activity | Carrageenan-induced paw edema model (in vivo) | [4] |
Neuroprotective Potential: An Area for Future Exploration
Currently, there is a lack of direct experimental evidence for the neuroprotective activity of 2-Deacetoxytaxinine B. However, the broader class of natural products, including various phytochemicals, is being extensively investigated for neuroprotective effects against oxidative stress and neuroinflammation, which are key pathological features of neurodegenerative diseases. The exploration of 2-Deacetoxytaxinine B in this context is a promising avenue for future research.
Experimental Protocols
A variety of standardized in vitro assays are employed to evaluate the bioactivities discussed.
Cytotoxicity Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.
-
SRB (Sulphorhodamine B) Assay: This is another common method for determining cytotoxicity. SRB is a bright-pink aminoxanthene dye that binds to basic amino acid residues of proteins in cells, providing a measure of total protein mass that is proportional to the cell number.
Anti-inflammatory Assays
-
Platelet Aggregation Assay: This assay measures the ability of a compound to inhibit the clumping of platelets induced by various agonists like arachidonic acid or U46619. Light transmission aggregometry is a standard method where an increase in light transmission through a platelet-rich plasma sample indicates aggregation.
-
Nitric Oxide (NO) Production Assay: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a common model to assess anti-inflammatory activity. The inhibitory effect on NO production, a key inflammatory mediator, is measured using the Griess reagent.
-
Cyclooxygenase (COX) Inhibition Assay: The ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are crucial for the synthesis of prostaglandins, is a key indicator of anti-inflammatory potential.
Neuroprotection Assays
-
Neuronal Cell Viability Assays: Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y) are exposed to neurotoxins (e.g., MPP+, 6-OHDA, glutamate) with and without the test compound. Cell viability is then assessed using assays like MTT or by measuring lactate (B86563) dehydrogenase (LDH) release.
-
Oxidative Stress Assays: The ability of a compound to protect neuronal cells from oxidative stress can be evaluated by measuring the levels of reactive oxygen species (ROS) using fluorescent probes like DCFH-DA.
Signaling Pathways and Experimental Workflows
The bioactivities of 2-Deacetoxytaxinine B and related taxoids are mediated through various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways and experimental workflows.
Caption: Proposed anticancer mechanism of taxanes.
Caption: Anti-inflammatory and anti-platelet pathway.
Caption: General experimental workflow for bioactivity assessment.
Conclusion and Future Directions
The available data, although preliminary for 2-Deacetoxytaxinine B itself, strongly suggest that it is a promising bioactive compound with potential applications in anticancer and anti-inflammatory therapies. The potent inhibition of platelet aggregation warrants further investigation into its mechanism of action and its potential as an antithrombotic agent. Future research should focus on obtaining comprehensive quantitative data on the cytotoxicity of 2-Deacetoxytaxinine B across a wider range of cancer cell lines, elucidating its specific anti-inflammatory mechanisms, and exploring its potential neuroprotective effects. Such studies will be crucial for advancing this natural product towards clinical development.
References
- 1. Isolation and cytotoxicity evaluation of taxanes from the barks of Taxus wallichiana var. mairei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel taxane derivatives from Taxus wallichiana with high anticancer potency on tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arachidonic acid-induced platelet aggregation is mediated by a thromboxane A2/prostaglandin H2 receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2-Deacetoxytaxinine B: A Procedural Guide for Laboratory Professionals
The proper disposal of 2-Deacetoxytaxinine B, a taxane (B156437) compound used in research and drug development, is critical for ensuring laboratory safety and environmental protection. As a cytotoxic agent, this compound requires stringent handling and disposal protocols in line with regulations for hazardous pharmaceutical waste. Adherence to these procedures minimizes the risk of exposure to laboratory personnel and prevents the release of potent compounds into the ecosystem.
General Principles: All materials that have come into contact with 2-Deacetoxytaxinine B are to be considered contaminated and must be handled as hazardous waste. The primary method for the complete destruction of cytotoxic compounds is high-temperature incineration.[1][2][3] Under no circumstances should this type of waste be disposed of via standard drains or mixed with non-hazardous laboratory trash.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is mandatory to be outfitted with the appropriate personal protective equipment to prevent dermal contact, inhalation, or ingestion.
| PPE Item | Specification |
| Gloves | Double-layered chemotherapy-grade gloves.[4][5] |
| Gown | Disposable, solid-front, back-closure gown.[5][6] |
| Eye Protection | Chemical safety goggles or a face shield.[7] |
| Respiratory | An appropriate respirator may be required, based on institutional assessment.[8] |
Step-by-Step Disposal Procedure
The disposal of 2-Deacetoxytaxinine B must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control for potential aerosolization.[5][8]
-
Segregation of Waste : At the point of generation, separate the waste into designated categories.[1][9] This is the most critical step in ensuring proper disposal. Do not mix cytotoxic waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4][10]
-
Containerization : Use only approved, leak-proof, and clearly labeled hazardous waste containers.[2][6] These containers are typically color-coded, often yellow or purple, to signify cytotoxic waste.[1][2]
-
Labeling : Ensure all waste containers are accurately labeled with the contents, including "Cytotoxic Waste" and the appropriate hazard symbols, in accordance with institutional and national regulations.[10]
-
Container Sealing : Waste containers should be securely sealed when not in use and should not be overfilled; a general guideline is to seal them when they are three-quarters full.
-
Storage : Store sealed waste containers in a designated, secure area with limited access until they are collected by EHS personnel.[1]
-
EHS Collection : Arrange for the collection of the hazardous waste by your institution's EHS department, which will manage the final disposal through a licensed facility.
Waste Categorization and Handling
Proper segregation is essential for safety and regulatory compliance. The following table outlines the different categories of waste generated from work with 2-Deacetoxytaxinine B and their appropriate disposal containers.
| Waste Category | Examples | Disposal Container |
| Solid Waste | Contaminated gloves, gowns, bench paper, wipes, and other disposable labware.[6] | Yellow or purple cytotoxic waste container with a lid.[1][2] |
| Liquid Waste | Unused or expired solutions of 2-Deacetoxytaxinine B, contaminated solvents. | Leak-proof, screw-cap container, clearly labeled as cytotoxic liquid waste.[1] |
| Sharps Waste | Contaminated needles, syringes, glass vials, and pipette tips.[6] | Puncture-resistant sharps container specifically designated for cytotoxic waste.[6][11] |
Decontamination Protocol
All surfaces and equipment that may have come into contact with 2-Deacetoxytaxinine B must be thoroughly decontaminated.
-
Initial Cleaning : Wipe down the contaminated surface with a detergent solution.[9]
-
Rinsing : Follow the detergent wipe with a rinse using sterile water.[9]
-
Disinfection/Deactivation : A final wipe-down with 70% isopropyl alcohol is recommended.[9]
-
Drying : Allow the surface to air dry completely.[9]
-
Disposal of Cleaning Materials : All wipes and absorbent pads used for decontamination must be disposed of as solid cytotoxic waste.
Experimental Workflow for Disposal
Caption: Logical workflow for the safe disposal of 2-Deacetoxytaxinine B waste.
References
- 1. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 2. cleanaway.com.au [cleanaway.com.au]
- 3. youtube.com [youtube.com]
- 4. web.uri.edu [web.uri.edu]
- 5. uwyo.edu [uwyo.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. fishersci.com [fishersci.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. hsrm.umn.edu [hsrm.umn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
